Ano1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14ClN3O2S2 |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-9-6-4-8(5-7-9)14(22)19-16(23)20-15-12(13(18)21)10-2-1-3-11(10)24-15/h4-7H,1-3H2,(H2,18,21)(H2,19,20,22,23) |
InChI Key |
OZBIYLGREOSUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ano1-IN-2: A Technical Guide to its Mechanism of Action as an Anoctamin-1 (ANO1) Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation has been implicated in various pathologies, most notably in the proliferation and metastasis of several cancers, including glioblastoma. Ano1-IN-2 has emerged as a selective inhibitor of the ANO1 channel, demonstrating significant potential in preclinical studies for its anti-tumorigenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular processes and the underlying signaling pathways. While the precise binding site of this compound on the ANO1 protein is not yet fully elucidated, this document synthesizes the current understanding of its inhibitory action and its consequences on cellular function, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Selective Blockade of the ANO1 Channel
This compound functions as a selective blocker of the ANO1 calcium-activated chloride channel.[3] This inhibitory action disrupts the normal flow of chloride ions across the cell membrane, which is a critical process for various cellular functions. The selectivity of this compound for ANO1 over other members of the anoctamin family, such as ANO2, underscores its potential as a targeted therapeutic agent.[3]
Quantitative Inhibition Profile
The inhibitory potency of this compound has been quantified through electrophysiological studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Target | IC50 (µM) | Reference |
| Anoctamin-1 (ANO1) | 1.75 | [3] |
| Anoctamin-2 (ANO2) | 7.43 |
Effects on Cellular Processes in Glioblastoma
This compound has demonstrated significant anti-cancer effects in glioblastoma cell lines, primarily by inhibiting key processes involved in tumor progression.
Inhibition of Cell Proliferation
This compound strongly suppresses the proliferation of glioblastoma cells. This effect is attributed to the disruption of chloride homeostasis, which is crucial for cell cycle progression and volume regulation.
Attenuation of Cell Migration and Invasion
A hallmark of glioblastoma is its highly invasive nature. This compound has been shown to significantly suppress the migration and invasion of glioblastoma cells, such as the U251 cell line, at a concentration of 10 µM. This suggests that ANO1 channel activity is critical for the cellular machinery that drives cancer cell motility.
Putative Signaling Pathways Modulated by this compound
The inhibition of the ANO1 channel by this compound is believed to impact several downstream signaling pathways that are crucial for tumorigenesis. While direct evidence linking this compound to the modulation of these pathways is still emerging, the known functions of ANO1 provide a strong basis for these hypotheses.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation and survival in many cancers, including glioblastoma. ANO1 has been shown to interact with and promote the phosphorylation of EGFR, leading to the activation of downstream pro-survival pathways like MAPK/ERK and PI3K/Akt. By blocking ANO1, this compound may indirectly inhibit EGFR signaling.
CaMKII Signaling Pathway
Calcium/calmodulin-dependent protein kinase II (CaMKII) is another important signaling molecule implicated in cancer progression. ANO1 overexpression can lead to the phosphorylation and activation of CaMKII. Therefore, this compound may exert its anti-proliferative effects in part by dampening the CaMKII signaling cascade.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the effects of this compound. These should be adapted and optimized for specific cell lines and experimental conditions.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effect of this compound on ANO1 channel currents.
Workflow:
Methodology:
-
Cell Preparation: Culture cells known to express ANO1 (e.g., HEK293 cells transiently transfected with an ANO1 expression vector, or glioblastoma cell lines like U251).
-
Pipette Solution (Intracellular): A typical pipette solution may contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.1 GTP, with the pH adjusted to 7.2 with CsOH. The free Ca2+ concentration can be adjusted to desired levels.
-
Bath Solution (Extracellular): A standard bath solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording:
-
Establish a gigaohm seal and obtain the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Elicit ANO1 currents using a voltage step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) in the presence of a calcium stimulus.
-
Record baseline currents.
-
Perfuse the bath with solutions containing increasing concentrations of this compound and record the currents at each concentration.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed glioblastoma cells (e.g., U251) in a 96-well plate at a density of approximately 5 x 10^3 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Migration (Wound Healing) Assay
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Methodology:
-
Cell Seeding: Seed glioblastoma cells in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound or a vehicle control. To distinguish between migration and proliferation, a proliferation inhibitor such as mitomycin C can be included.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points. The rate of wound closure can be calculated and compared between treated and control groups.
Cell Invasion (Transwell) Assay
The transwell assay, also known as the Boyden chamber assay, is used to evaluate the invasive potential of cells through a basement membrane matrix.
Methodology:
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a basement membrane extract like Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C.
-
Cell Staining and Counting:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group.
Conclusion and Future Directions
This compound is a promising selective inhibitor of the ANO1 channel with demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in glioblastoma cells. Its mechanism of action is centered on the blockade of chloride ion flux, which in turn is hypothesized to disrupt key oncogenic signaling pathways, including those mediated by EGFR and CaMKII.
Future research should focus on elucidating the precise binding site of this compound on the ANO1 protein. This could be achieved through a combination of computational modeling, photoaffinity labeling, and site-directed mutagenesis studies. A detailed understanding of the molecular interactions between this compound and its target will be invaluable for the rational design of even more potent and selective second-generation inhibitors. Furthermore, in vivo studies are necessary to validate the therapeutic potential of this compound in animal models of glioblastoma and to assess its pharmacokinetic and safety profiles. Such studies will be crucial in advancing this promising compound towards clinical applications for the treatment of glioblastoma and other cancers characterized by ANO1 overexpression.
References
Ano1-IN-2 structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in various pathologies, including cancer. Its overexpression is correlated with tumor growth, proliferation, and metastasis in several cancer types, including glioblastoma. Ano1-IN-2 is a potent and selective small-molecule inhibitor of the ANO1 channel. This document provides an in-depth technical overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound, also identified as compound 10q in its discovery publication, is a 2-aminothiophene-3-carboxamide derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-{[({4-[3-(4-chlorophenyl)ureido]phenyl}amino)carbothioyl]amino}-N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Molecular Formula | C₁₆H₁₄ClN₃O₂S |
| Molecular Weight | 379.88 g/mol |
| CAS Number | 637314-12-6 |
| SMILES | O=C(NC1=C(S2)C(CCCC2)=C1C(=O)NC3CC3)NC(=S)NC4=CC=C(Cl)C=C4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Quantitative Data
This compound is a selective inhibitor of the ANO1 ion channel with demonstrated anti-proliferative and anti-metastatic effects in glioblastoma cell lines.
Table 2.1: Inhibitory Activity of this compound
| Target | IC₅₀ (μM) | Assay Type | Cell Line |
| ANO1 | 1.75 | YFP-based halide influx | FRT-ANO1 |
| ANO2 | 7.43 | YFP-based halide influx | FRT-ANO2 |
Table 2.2: Anti-proliferative Activity of this compound
| Cell Line | GI₅₀ (μM) | Assay Type |
| U251 (Human Glioblastoma) | 21.31 | CellTiter-Glo Luminescent Cell Viability Assay |
| U87MG (Human Glioblastoma) | 23.77 | CellTiter-Glo Luminescent Cell Viability Assay |
| Primary Astrocytes (Mouse) | 45.15 | CellTiter-Glo Luminescent Cell Viability Assay |
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the ion channel function of ANO1. The inhibition of ANO1-mediated chloride ion transport disrupts cellular processes that are crucial for cancer cell proliferation, migration, and invasion.
Figure 1. Simplified signaling pathway of this compound action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows a multi-step procedure common for 2-aminothiophene-3-carboxamide derivatives.
Figure 2. Synthetic workflow for this compound.
Protocol:
-
Gewald Reaction: A mixture of cyclohexanone, malononitrile, and elemental sulfur in ethanol is treated with a catalytic amount of a base (e.g., morpholine or diethylamine) and heated to reflux to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Hydrolysis: The resulting nitrile is hydrolyzed to the corresponding carboxylic acid, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, typically using a strong base like potassium hydroxide followed by acidification.
-
Amidation: The carboxylic acid is then coupled with cyclopropylamine using a standard peptide coupling reagent (e.g., HATU or EDC/HOBt) in an appropriate solvent like DMF to form 2-amino-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
-
Thiourea Formation: The final step involves the reaction of the 2-amino group with 4-chlorophenyl isothiocyanate in a suitable solvent such as THF or dichloromethane to yield this compound.
YFP-based Halide Influx Assay for ANO1 Inhibition
This assay measures the influx of iodide ions through the ANO1 channel, which quenches the fluorescence of co-expressed Yellow Fluorescent Protein (YFP).
Figure 3. Workflow for the YFP-based halide influx assay.
Protocol:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and the halide-sensitive YFP mutant (H148Q/I152L) are plated in 96-well plates.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated for 10 minutes at room temperature.
-
Assay Initiation: An iodide-containing buffer with an ANO1 agonist (e.g., 100 µM ATP) is added to the wells.
-
Fluorescence Measurement: The fluorescence of YFP is monitored over time using a plate reader. The rate of fluorescence quenching is proportional to the iodide influx through the ANO1 channels.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The effect of this compound on the proliferation of glioblastoma cells is assessed using a luminescent cell viability assay.
Protocol:
-
Cell Seeding: U251 or U87MG human glioblastoma cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for 72 hours.
-
Viability Measurement: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Cell Migration and Invasion Assays
The effect of this compound on the migratory and invasive potential of glioblastoma cells is evaluated using a transwell assay.
Protocol:
-
Cell Preparation: U251 cells are serum-starved overnight.
-
Assay Setup:
-
Migration: Serum-starved cells are seeded in the upper chamber of a transwell insert (8 µm pore size). The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS).
-
Invasion: For the invasion assay, the transwell insert is pre-coated with Matrigel.
-
-
Treatment: this compound (10 µM) is added to the upper chamber with the cells.
-
Incubation: The plates are incubated for 24-48 hours to allow cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated/invaded cells in the treated group is compared to the vehicle-treated control group.
Signaling Pathways
ANO1 is implicated in the activation of several downstream signaling pathways that promote cancer progression. By inhibiting ANO1, this compound can indirectly modulate these pathways.
Figure 4. ANO1-mediated signaling pathways affected by this compound.
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the ANO1 ion channel. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in preclinical cancer models, suggests its potential as a lead compound for the development of novel anti-cancer therapies, particularly for glioblastoma. This guide provides a comprehensive summary of its properties and the methodologies for its investigation, serving as a foundational resource for researchers in the field.
Ano1-IN-2: A Technical Guide for Researchers
CAS Number: 637314-12-6
For research use only.
This technical guide provides an in-depth overview of Ano1-IN-2, a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Dysregulation of ANO1 has been implicated in the pathophysiology of several diseases, including cancer, where it is often overexpressed and contributes to tumor growth, proliferation, and metastasis.[1][2] this compound is a potent and selective small molecule inhibitor of ANO1, making it a valuable tool for studying the function of this ion channel and for investigating its potential as a therapeutic target.
Physicochemical Properties and Supplier Information
| Property | Value | Reference |
| CAS Number | 637314-12-6 | |
| Molecular Formula | C16H14ClN3O2S2 | |
| Molecular Weight | 379.88 g/mol | |
| IC50 (ANO1) | 1.75 µM | |
| IC50 (ANO2) | 7.43 µM |
Supplier:
-
MedchemExpress.com
Mechanism of Action and Biological Activity
This compound functions as a selective blocker of the ANO1 chloride channel. By inhibiting the flow of chloride ions through the channel, this compound can modulate the various cellular processes that are dependent on ANO1 activity. The primary mechanism of action involves the direct binding to the ANO1 protein, which leads to a conformational change that renders the channel non-functional.
The biological activity of this compound has been primarily characterized by its anti-cancer properties. Studies have shown that this compound strongly suppresses the proliferation of glioblastoma cells. Furthermore, inhibition of ANO1 by compounds like this compound has been shown to inhibit cell migration and invasion in various cancer cell lines.
Signaling Pathways
ANO1 is known to modulate several key signaling pathways involved in cancer progression. Inhibition of ANO1 by this compound can therefore impact these pathways.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the effects of this compound.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies described for assessing the effect of ANO1 inhibition on cancer cell proliferation.
Materials:
-
Glioblastoma cell lines (e.g., U-251 MG, U-87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Boyden Chamber)
This protocol is a general guideline for a Boyden chamber assay to assess cell migration.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Starve cells in a serum-free medium for 24 hours.
-
Add medium with a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Boyden chamber inserts.
-
Incubate for 6-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells in several microscopic fields.
Electrophysiology (Whole-Cell Patch-Clamp)
This is a generalized protocol for recording ANO1 currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing ANO1 (e.g., HEK293 cells transfected with ANO1)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ to activate ANO1, pH 7.2)
-
This compound stock solution
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution.
-
Establish a giga-ohm seal with a cell expressing ANO1.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ANO1 currents activated by intracellular Ca2+. Currents can be elicited by voltage steps or ramps.
-
Perfuse the cell with an extracellular solution containing this compound at the desired concentration.
-
Record the effect of this compound on the ANO1 currents.
-
Wash out the compound to observe the reversibility of the inhibition.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ANO1 chloride channel. Its selectivity and potency make it particularly useful for studying the involvement of ANO1 in cancer and for exploring ANO1 as a potential therapeutic target. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific models of interest.
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ano1-IN-2: A Selective Inhibitor of the ANO1 Chloride Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anoctamin-1 (ANO1), a calcium-activated chloride channel, is a critical player in various physiological processes and has emerged as a promising therapeutic target in several pathologies, notably in cancer. Overexpression of ANO1 is linked to tumor progression, proliferation, and metastasis in various cancers, including glioblastoma. Ano1-IN-2 is a selective small molecule inhibitor of the ANO1 channel. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, its effects on glioblastoma cells, detailed experimental protocols for its evaluation, and a summary of the signaling pathways it is proposed to modulate.
Introduction to this compound
This compound, also identified as compound 10q in the primary literature, is a derivative of 2-aminothiophene-3-carboxamide. It has been identified as a potent and selective inhibitor of the ANO1 ion channel. Its selectivity for ANO1 over the homologous ANO2 channel, coupled with its demonstrated anti-glioma effects, makes it a valuable tool for research and a potential starting point for the development of novel cancer therapeutics.
Quantitative Data
The inhibitory and anti-proliferative activities of this compound are summarized in the tables below.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity (ANO2/ANO1) |
| ANO1 | 1.75[1] | ~4.25 |
| ANO2 | 7.43[1] |
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) |
| U251 | Glioblastoma | Not explicitly stated, but 10 µM significantly suppresses proliferation[1] |
| U87MG | Glioblastoma | 23.77 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below. These are based on established protocols and the available information on this compound.
Whole-Cell Patch Clamp Electrophysiology for ANO1 Inhibition
This protocol is for determining the inhibitory effect of this compound on ANO1 channel activity.
Cell Preparation:
-
HEK293 cells stably or transiently expressing human ANO1 are cultured on glass coverslips.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
Solutions:
-
External Solution (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (pH 7.4).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES (pH 7.2). Free Ca2+ concentration is adjusted to the desired level to activate ANO1.
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a giga-seal with the cell membrane.
-
The whole-cell configuration is established by applying gentle suction.
-
Cells are held at a holding potential of -60 mV. Voltage steps or ramps are applied to elicit ANO1 currents. For example, voltage steps from -100 mV to +100 mV in 20 mV increments can be used.
-
ANO1 currents are activated by including a Ca2+ concentration in the pipette solution that is sufficient to open the channel (e.g., >1 µM).
-
After recording a stable baseline current, this compound is perfused at various concentrations to determine its inhibitory effect.
-
The current inhibition is calculated at each concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of glioblastoma cells.
Procedure:
-
Cell Seeding: U251 or U87MG glioblastoma cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% inhibition of cell growth) is determined from the dose-response curve.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of glioblastoma cells.
Procedure:
-
Chamber Preparation: For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and allowed to solidify. For the migration assay, the insert is not coated.
-
Cell Seeding: U251 cells are serum-starved for 12-24 hours. A suspension of 5 x 10^4 to 1 x 10^5 cells in serum-free medium containing this compound (e.g., 10 µM) or vehicle is added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 18-24 hours at 37°C.
-
Cell Removal: The non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol or paraformaldehyde and stained with a solution such as crystal violet.
-
Quantification: The stained cells are visualized and counted under a microscope in several random fields. The number of migrated/invaded cells in the treated group is compared to the control group to determine the inhibitory effect of this compound.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Experimental workflows for characterizing this compound.
Synthesis Workflow
Caption: General synthesis scheme for 2-aminothiophene-3-carboxamides.
Proposed Signaling Pathway of ANO1 Inhibition in Glioblastoma
Caption: Proposed mechanism of this compound in glioblastoma.
Mechanism of Action and Signaling Pathways
ANO1 is implicated in the progression of glioblastoma through its interaction with key oncogenic signaling pathways.[2] Studies have shown a functional link between ANO1 and the Epidermal Growth Factor Receptor (EGFR), a major driver of glioblastoma.[3] ANO1 can promote EGFR signaling, and in a positive feedback loop, EGFR signaling can enhance ANO1 expression. This interplay promotes cancer cell proliferation, migration, and invasion.
Furthermore, ANO1 activity is linked to the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Inhibition of CaMKII has been shown to reduce the surface expression and channel activity of ANO1 in glioblastoma cells, subsequently suppressing their migration and invasion.
By selectively inhibiting the ANO1 channel, this compound is proposed to disrupt these signaling cascades. The inhibition of ANO1 leads to a downstream reduction in the pro-tumorigenic signals mediated by EGFR and CaMKII. This disruption ultimately results in the observed suppression of glioblastoma cell proliferation, migration, and invasion. The significant anti-migratory and anti-invasive effects observed with this compound treatment in U251 cells strongly suggest that its mechanism of action is tied to the modulation of these critical signaling pathways.
Conclusion
This compound is a valuable research tool for studying the role of the ANO1 channel in glioblastoma and other cancers. Its selectivity and demonstrated efficacy in cellular models make it an important compound for further investigation. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of targeting ANO1 with selective inhibitors like this compound. Further studies, including in vivo models, are warranted to fully elucidate its anti-cancer effects and potential for clinical development.
References
The Role of ANO1 in Glioblastoma Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anoctamin-1 (ANO1), also known as TMEM16A, is a calcium-activated chloride channel that is significantly overexpressed in glioblastoma (GBM), the most aggressive primary brain tumor in adults. This overexpression is correlated with poor patient prognosis, highlighting its potential as a therapeutic target. This technical guide provides an in-depth analysis of the critical role of ANO1 in glioblastoma cell proliferation, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for investigating its function. The evidence presented herein establishes ANO1 as a key driver of glioblastoma progression through its intricate interactions with major oncogenic signaling networks.
Introduction to ANO1 in Glioblastoma
ANO1 is a crucial regulator of several cellular processes, including ion homeostasis, cell volume regulation, and signal transduction.[1][2] In the context of glioblastoma, ANO1 is not merely a passive channel but an active participant in tumorigenesis. Its expression is elevated in GBM tissues and cell lines, and this heightened expression is functionally linked to increased cell proliferation, migration, and invasion.[2][3][4] Knockdown or pharmacological inhibition of ANO1 has been shown to suppress these malignant phenotypes, suggesting that targeting ANO1 could be a viable therapeutic strategy for glioblastoma.
Quantitative Analysis of ANO1 Inhibition on Glioblastoma Proliferation
The following tables summarize the quantitative effects of ANO1 modulation on glioblastoma cell lines from various studies.
| Cell Line | Method of ANO1 Inhibition | Parameter Measured | Result | Reference |
| U251 | shRNA-mediated knockdown | mRNA and protein levels | ~70% reduction | |
| U251 | shRNA-mediated knockdown | Cell Invasion | Significant reduction | |
| U87MG | shRNA-mediated knockdown | Cell Invasion | Significant reduction | |
| GSCs | shRNA-mediated knockdown | Self-renewal | Suppressed | |
| GSCs | Pharmacological inhibition | Self-renewal | Suppressed | |
| HT-29 (Colon Cancer) | shRNA-mediated knockdown | Cell Cycle | G1 phase arrest (increase from 68.08% to 84.07%) | |
| PC-3 (Prostate Cancer) | Pharmacological inhibition (CaCCinh-A01) | Cell Viability | Dose-dependent decrease | |
| U87MG and U373MG GSCs | Combined CaMKII and NK1R inhibitors | Cell Viability | Markedly suppressed |
| In Vivo Model | Method of ANO1 Inhibition | Parameter Measured | Result | Reference |
| Intracranial mouse model (GSCs) | shRNA-mediated knockdown | Survival | Significantly increased | |
| Intracranial mouse model (GSCs) | shRNA-mediated knockdown | Local Invasion | Strongly suppressed |
Key Signaling Pathways Involving ANO1 in Glioblastoma
ANO1's role in glioblastoma proliferation is mediated through its interaction with several critical signaling pathways.
ANO1 and EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a key oncogene in glioblastoma. ANO1 has been shown to form a functional complex with EGFR, leading to the stabilization and enhanced signaling of the receptor. This interaction promotes downstream signaling through the MAPK/ERK and PI3K/Akt pathways, both of which are central to cell proliferation and survival. Furthermore, ANO1 is implicated in maintaining the stemness of glioblastoma stem cells (GSCs) by stabilizing the constitutively active EGFRvIII mutant.
Caption: ANO1-EGFR Signaling Axis
ANO1 and CaMKII Signaling
The calcium/calmodulin-dependent protein kinase II (CaMKII) is another key player in glioblastoma. Specifically, the CaMKIIβ isoform enhances the surface expression and channel activity of ANO1 in glioblastoma cells. Inhibition of CaMKIIβ leads to reduced ANO1 activity and subsequently suppresses glioblastoma cell migration and invasion. This suggests a positive feedback loop where Ca2+ signaling, ANO1 activity, and CaMKIIβ are interconnected.
Caption: ANO1-CaMKIIβ Signaling Pathway
ANO1 and NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of glioblastoma. Overexpression of ANO1 has been shown to activate the NF-κB signaling pathway, leading to the expression of genes that promote glioblastoma cell proliferation, migration, and invasion.
Caption: ANO1-NF-κB Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ANO1 in glioblastoma are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with the desired concentrations of ANO1 inhibitors or vehicle control.
-
Incubate for the desired time period (e.g., 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: MTT Assay Workflow
Gene Silencing using Lentiviral shRNA
This protocol describes the knockdown of ANO1 expression in glioblastoma cells using a lentiviral vector expressing a short hairpin RNA (shRNA).
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251)
-
Lentiviral particles carrying ANO1-specific shRNA and a control (scrambled) shRNA
-
Polybrene
-
Complete culture medium
-
Puromycin (for selection)
Procedure:
-
Plate target cells (e.g., U251, U87MG) and grow to 50-70% confluency.
-
Prepare fresh culture medium containing Polybrene (final concentration 5-8 µg/mL).
-
Thaw lentiviral particles on ice and add to the cells at the desired multiplicity of infection (MOI).
-
Incubate the cells overnight.
-
Replace the virus-containing medium with fresh complete medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Culture the cells for several days, replacing the puromycin-containing medium every 2-3 days, until resistant colonies are formed.
-
Expand the resistant colonies and validate ANO1 knockdown by Western blot and/or qRT-PCR.
Caption: shRNA Knockdown Workflow
Western Blot Analysis of ANO1 Protein Expression
This protocol is for the detection and quantification of ANO1 protein levels in glioblastoma cell lysates.
Materials:
-
Glioblastoma cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ANO1/TMEM16A (e.g., Abcam ab53212)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ANO1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Orthotopic Glioblastoma Xenograft Mouse Model
This protocol describes the establishment of a glioblastoma tumor in the brain of an immunodeficient mouse.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Glioblastoma cells (e.g., U87MG, or patient-derived GSCs)
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthetics
Procedure:
-
Culture and harvest glioblastoma cells. Resuspend in sterile PBS or appropriate medium at a concentration of 1 x 10⁵ cells/5 µL.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates in the cerebral cortex.
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor tumor growth using bioluminescence imaging (if cells are luciferase-labeled) or MRI.
-
Monitor the health of the mice and record survival data.
-
At the end of the experiment, euthanize the mice and harvest the brains for histological analysis.
Conclusion and Future Directions
The evidence strongly supports a pivotal role for ANO1 in driving glioblastoma cell proliferation through its intricate involvement in key oncogenic signaling pathways. The data presented in this guide underscore the potential of ANO1 as a high-value therapeutic target. Future research should focus on the development of highly specific and potent ANO1 inhibitors with favorable blood-brain barrier permeability. Furthermore, exploring combinatorial therapies that simultaneously target ANO1 and its interacting partners, such as EGFR or CaMKII, may offer a promising strategy to overcome therapeutic resistance and improve outcomes for patients with this devastating disease.
References
- 1. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase D2 regulates migration and invasion of U87MG glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
TMEM16A (ANO1) as a Therapeutic Target: A Technical Guide for Drug Discovery Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the therapeutic potential of the calcium-activated chloride channel TMEM16A (Anoctamin 1).
Executive Summary
Transmembrane member 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that has emerged as a compelling therapeutic target for a diverse range of pathologies. Its multifaceted role in fundamental cellular processes—including epithelial secretion, smooth muscle contraction, and cell proliferation and migration—positions it as a critical player in the pathophysiology of cystic fibrosis, asthma, hypertension, and various cancers. Dysregulation of TMEM16A expression or function is strongly implicated in the progression of these diseases, making modulation of its activity a promising strategy for novel therapeutic interventions. This technical guide provides a comprehensive overview of TMEM16A as a drug target, summarizing key pharmacological data, detailing essential experimental protocols, and visualizing the intricate signaling pathways in which it participates.
Introduction to TMEM16A (ANO1)
TMEM16A is a member of the anoctamin family of membrane proteins and functions as a channel for chloride ions, activated by increases in intracellular calcium concentration. It is widely expressed in various tissues, including epithelial cells of the airways, gastrointestinal tract, and salivary glands, as well as in smooth muscle cells and some neuronal populations. The channel's activity is dually gated by intracellular calcium and membrane voltage, allowing for fine-tuned regulation in response to a variety of physiological stimuli.[1]
TMEM16A in Disease Pathophysiology
The aberrant function of TMEM16A is a key contributor to several disease states, presenting opportunities for both targeted activation and inhibition strategies.
Cystic Fibrosis (CF)
In cystic fibrosis, the dysfunction of the CFTR chloride channel leads to impaired ion and water transport across epithelial surfaces, resulting in thick, sticky mucus in the airways. TMEM16A represents an alternative chloride channel that can potentially compensate for the lack of CFTR function.[2][3] Activation of TMEM16A could restore chloride secretion, leading to airway surface liquid hydration and improved mucociliary clearance.[2][3] However, the role of TMEM16A in mucus secretion itself is complex, with some evidence suggesting its involvement in mucus production and exocytosis, raising questions about the therapeutic approach (activation vs. inhibition) in CF.
Asthma and Respiratory Diseases
In asthma, TMEM16A is upregulated in airway smooth muscle and mucus-producing goblet cells. Its activity contributes to airway hyperresponsiveness and mucus hypersecretion, two of the main characteristics of the disease. Inhibition of TMEM16A has been shown to reduce airway smooth muscle contraction and decrease mucus production, making it an attractive target for the development of novel asthma therapies.
Hypertension and Vascular Disorders
TMEM16A is expressed in vascular smooth muscle cells and plays a role in regulating vascular tone and blood pressure. Upon activation by vasoconstrictors that increase intracellular calcium, TMEM16A-mediated chloride efflux leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent smooth muscle contraction. Overexpression and increased activity of TMEM16A are associated with hypertension, and pharmacological inhibition of the channel has been shown to lower blood pressure in preclinical models.
Cancer
TMEM16A is overexpressed in a variety of cancers, including head and neck, breast, pancreatic, and lung cancer, where its expression often correlates with poor prognosis. It is involved in promoting tumor cell proliferation, migration, and metastasis through its interaction with key oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. TMEM16A can promote EGFR phosphorylation and activate downstream signaling cascades such as MAPK and AKT. Therefore, inhibiting TMEM16A presents a promising therapeutic strategy for various malignancies.
Pharmacological Modulation of TMEM16A
A growing number of small molecules have been identified that can either inhibit or activate TMEM16A channels. This pharmacological toolbox is crucial for both basic research and therapeutic development.
Inhibitors of TMEM16A
Several classes of TMEM16A inhibitors have been discovered through high-throughput screening and subsequent medicinal chemistry efforts.
| Compound | IC50 Value | Cell Line/Assay System | Reference |
| T16Ainh-A01 | 1 µM | FRT cells expressing human ANO1 | |
| CaCCinh-A01 | 6.35 ± 0.27 µM | CHO cells stably expressing TMEM16A | |
| Ani9 | 0.08 µM | FRT cells expressing human ANO1 | |
| MONNA | 0.08 µM (xANO1), 1.27 µM (hANO1) | Xenopus oocytes and human ANO1 expressing cells | |
| TMinh-23 | ~30 nM | High-throughput screening | |
| Idebenone | 9.2 µM | FRT cells expressing ANO1 | |
| Hemin | 0.45 µM | PC-3 human prostate carcinoma cells | |
| cis-Resveratrol | 10.6 µM | PC-3 human prostate carcinoma cells | |
| trans-Resveratrol | 102 µM | PC-3 human prostate carcinoma cells |
Activators and Potentiators of TMEM16A
TMEM16A activators and potentiators are of particular interest for diseases like cystic fibrosis where enhancing chloride secretion is desirable.
| Compound | EC50 Value | Mechanism | Cell Line/Assay System | Reference |
| Eact | ~3 µM | Activator (Ca2+-independent) | FRT-hTMEM16A cells | |
| Fact | ~6 µM | Potentiator (Ca2+-dependent) | FRT-hTMEM16A cells | |
| ETX001 | 116 nM | Potentiator | Human bronchial epithelial cells from CF patients |
Key Experimental Protocols
Studying TMEM16A function and pharmacology requires a range of specialized experimental techniques.
Patch-Clamp Electrophysiology
Patch-clamp is the gold standard for directly measuring the ion channel activity of TMEM16A.
This configuration allows for the recording of macroscopic currents from the entire cell membrane, providing information on the overall channel activity.
Protocol Outline:
-
Cell Preparation: Culture cells expressing TMEM16A (e.g., HEK293, CHO, or primary cells) on glass coverslips.
-
Pipette Solution (Intracellular): Typically contains (in mM): 146 CsCl, 2 MgCl2, 5 EGTA, 10 HEPES, pH 7.3. For activating TMEM16A, a solution with a known free Ca2+ concentration (e.g., buffered with Ca2+-EGTA) is used.
-
Bath Solution (Extracellular): Typically contains (in mM): 140 NaCl, 10 HEPES, 5 EGTA, pH 7.2.
-
Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit and record TMEM16A currents.
-
Modulators can be applied to the bath solution to assess their effects on channel activity.
-
This configuration is ideal for studying the direct effects of intracellular messengers, such as Ca2+, on single or a small number of channels.
Protocol Outline:
-
Seal Formation: Form a giga-ohm seal as in the whole-cell configuration.
-
Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.
-
Solution Exchange: The excised patch can be moved between different bath solutions containing varying concentrations of Ca2+ and/or modulators to study their direct effects on the channel.
-
Recording: Record single-channel or macroscopic currents from the patch in response to voltage changes and solution exchanges.
High-Throughput Screening (HTS) Assays
HTS assays are essential for identifying novel modulators of TMEM16A from large compound libraries.
This is a widely used fluorescence-based assay.
Protocol Outline:
-
Cell Line: Use a cell line stably co-expressing TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L).
-
Compound Incubation: Plate cells in multi-well plates and incubate with test compounds.
-
Activation: Stimulate the cells with an agonist that increases intracellular Ca2+ (e.g., ATP) in the presence of iodide.
-
Fluorescence Measurement: Iodide influx into the cells quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the iodide influx through TMEM16A.
-
Data Analysis: Inhibitors will reduce the rate of quenching, while activators will increase it.
This method indirectly measures chloride flux by quantifying the precipitation of silver chloride.
Protocol Outline:
-
Cell Loading: Incubate TMEM16A-expressing cells in a high-chloride buffer.
-
Compound Incubation: Add test compounds and a Ca2+ ionophore (e.g., ionomycin).
-
Chloride Efflux: Activate TMEM16A to induce chloride efflux into a chloride-free buffer containing silver ions.
-
Precipitation and Measurement: Chloride efflux leads to the precipitation of AgCl. The remaining concentration of silver ions in the supernatant is measured by AAS.
-
Data Analysis: A lower remaining silver concentration indicates higher chloride efflux.
Signaling Pathways and Molecular Interactions
TMEM16A is integrated into complex signaling networks that are critical for its physiological and pathophysiological functions.
TMEM16A and EGFR Signaling in Cancer
A critical interaction exists between TMEM16A and the EGFR signaling pathway in several cancers.
Figure 1. Mutual activation loop between TMEM16A and EGFR signaling in cancer.
TMEM16A in Vascular Smooth Muscle Contraction
In hypertension, TMEM16A plays a key role in the signaling cascade leading to vascular smooth muscle contraction.
Figure 2. Role of TMEM16A in vascular smooth muscle contraction.
Experimental Workflow for HTS of TMEM16A Modulators
A typical workflow for a high-throughput screen to identify novel TMEM16A modulators.
Figure 3. High-throughput screening workflow for TMEM16A modulators.
Future Directions and Conclusion
TMEM16A continues to be a target of intense research and drug discovery efforts. Key future directions include the development of more potent and selective modulators with favorable pharmacokinetic properties, a deeper understanding of the tissue-specific roles of TMEM16A splice variants, and the elucidation of its downstream signaling partners. The therapeutic potential of targeting TMEM16A is vast, with opportunities to address significant unmet medical needs in a wide array of diseases. This guide provides a solid foundation for researchers and drug developers to advance the exploration of TMEM16A as a transformative therapeutic target.
References
- 1. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMEM16A Mediates Mucus Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mutual activation loop between the Ca2+-activated chloride channel TMEM16A and EGFR/STAT3 signaling promotes breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Ano1-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a multitude of physiological processes.[1][2] These include fluid secretion, smooth muscle contraction, and neuronal excitability.[3][4] Its overexpression and aberrant activity have been implicated in various pathological conditions, most notably in several forms of cancer where it contributes to cell proliferation, migration, and tumor growth.[5] This has positioned ANO1 as a compelling therapeutic target for drug discovery and development. Ano1-IN-2, also identified as compound 10q, has emerged as a selective inhibitor of the ANO1 channel, demonstrating potential as a pharmacological tool and a lead compound for therapeutic development. This document provides a comprehensive technical guide to the discovery and development of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.
Discovery of this compound
This compound is a 2-aminothiophene-3-carboxamide derivative identified through systematic screening for novel ANO1 channel blockers. The development of this class of inhibitors was aimed at improving potency and selectivity against ANO1, which has been a challenge with previously identified inhibitors.
Mechanism of Action
This compound functions as a direct blocker of the ANO1 chloride channel. The ANO1 channel is activated by an increase in intracellular calcium concentration, leading to an efflux of chloride ions across the cell membrane. This ion movement can alter the cell's membrane potential, which in turn affects various cellular processes such as proliferation and migration. By binding to the channel, this compound obstructs the pore, thereby preventing chloride ion translocation and mitigating the downstream cellular effects mediated by ANO1 activity.
The general mechanism of ANO1 activation and inhibition is depicted in the following signaling pathway:
Caption: ANO1 channel activation by intracellular calcium and inhibition by this compound.
Quantitative Data
This compound has been characterized by its inhibitory potency and selectivity against ANO1 over other members of the anoctamin family, such as ANO2. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (ANO1) | 1.75 µM | Electrophysiology | |
| IC₅₀ (ANO2) | 7.43 µM | Electrophysiology | |
| Selectivity (ANO2/ANO1) | ~4.25-fold | - | |
| Effect on Glioblastoma Cell Proliferation | Strong Suppression | U251 cells | |
| Effect on Glioblastoma Cell Migration | Significant Suppression (at 10 µM) | U251 cells | |
| Effect on Glioblastoma Cell Invasion | Significant Suppression (at 10 µM) | U251 cells |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies. The following provides a detailed description of these protocols.
Electrophysiology for IC₅₀ Determination
The inhibitory potency of this compound on ANO1 and ANO2 channels was determined using whole-cell patch-clamp electrophysiology.
-
Cell Line: HEK293 cells stably expressing human ANO1 or ANO2.
-
Recording Pipette Solution (Intracellular): Contained (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 1 MgCl₂, 1 ATP-Mg, and adjusted to pH 7.2 with CsOH. Free Ca²⁺ concentration was buffered to a specific level to activate the channels.
-
External Solution (Extracellular): Contained (in mM): 140 CsCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 10 glucose, and adjusted to pH 7.4 with CsOH.
-
Voltage Protocol: Cells were held at a holding potential of -60 mV, and currents were elicited by voltage steps from -100 mV to +100 mV.
-
Drug Application: this compound was dissolved in DMSO and diluted to final concentrations in the external solution. The solution was perfused onto the cells using a rapid solution exchange system.
-
Data Analysis: The peak current at a depolarizing voltage (e.g., +100 mV) was measured before and after the application of different concentrations of this compound. The concentration-response curve was fitted with a Hill equation to determine the IC₅₀ value.
The general workflow for the electrophysiological screening is outlined below:
Caption: Experimental workflow for electrophysiological characterization of this compound.
Cell Proliferation Assay
The effect of this compound on cancer cell proliferation was assessed using a standard colorimetric assay.
-
Cell Line: U251 human glioblastoma cells.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 72 hours).
-
Assay: A cell counting kit (e.g., CCK-8) was used to measure cell viability. The absorbance was read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells.
Cell Migration and Invasion Assays
The impact of this compound on the migratory and invasive potential of cancer cells was evaluated using a wound-healing assay and a transwell invasion assay, respectively.
-
Wound-Healing (Migration) Assay:
-
U251 cells were grown to confluence in 6-well plates.
-
A scratch was made across the cell monolayer using a sterile pipette tip.
-
The cells were washed to remove debris and then incubated with media containing this compound or vehicle.
-
Images of the scratch were taken at different time points (e.g., 0, 12, 24, and 36 hours).
-
The rate of wound closure was quantified to assess cell migration.
-
-
Transwell (Invasion) Assay:
-
Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel) were used.
-
U251 cells were seeded in the upper chamber in serum-free media containing this compound or vehicle.
-
The lower chamber was filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After a defined incubation period, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Conclusion and Future Directions
This compound is a selective inhibitor of the ANO1 calcium-activated chloride channel with demonstrated efficacy in suppressing the proliferation, migration, and invasion of glioblastoma cells in vitro. Its discovery and characterization provide a valuable pharmacological tool for further elucidating the physiological and pathophysiological roles of ANO1. The detailed experimental protocols provided herein serve as a guide for researchers in the field. Future development of this compound and its analogs may focus on improving potency, selectivity, and pharmacokinetic properties to translate its preclinical efficacy into potential therapeutic applications for cancer and other diseases driven by aberrant ANO1 activity.
References
- 1. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ano1-IN-2: A Technical Overview of Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the target selectivity profile of Ano1-IN-2, a known inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel. A comprehensive understanding of a compound's selectivity is critical for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes the available quantitative data, outlines relevant experimental protocols for selectivity profiling, and visualizes the key signaling pathways influenced by ANO1 modulation.
Quantitative Selectivity Profile of this compound
The publicly available data on the selectivity of this compound is currently limited to its activity against ANO1 and the closely related family member, ANO2. This data is crucial for initial assessment but a broader screening against a panel of other ion channels and relevant protein targets is necessary for a complete profile.
| Target | IC50 (µM) | Assay Type | Notes |
| ANO1 | 1.75 | Electrophysiology | Primary target |
| ANO2 | 7.43 | Electrophysiology | Approximately 4.2-fold less potent |
| Other Ion Channels (e.g., CFTR, VGCCs, etc.) | Data not available | Various | A comprehensive off-target screening panel is recommended. |
| Kinases, GPCRs, etc. | Data not available | Various | A broad safety pharmacology screen is recommended. |
Experimental Protocols for Determining Target Selectivity
A thorough assessment of a compound's selectivity involves a tiered approach, beginning with primary target engagement and expanding to a broad range of potential off-targets. The following are detailed methodologies for key experiments relevant to profiling the selectivity of an ANO1 inhibitor like this compound.
Primary Target and Homologue Activity: Electrophysiology Assays
Objective: To determine the potency of this compound against human ANO1 and its closest homologue, ANO2, using the gold-standard whole-cell patch-clamp technique.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human ANO1 (TMEM16A).
-
HEK293 cells stably expressing human ANO2 (TMEM16B).
Protocol:
-
Cell Culture: Culture the stable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Electrophysiology Rig: Use a standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP).
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a free Ca2+ concentration of ~200-500 nM (pH adjusted to 7.2 with CsOH).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1/ANO2 currents.
-
Establish a stable baseline current.
-
Perfuse the bath with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state inhibition is observed.
-
-
Data Analysis:
-
Measure the peak current amplitude at a depolarizing voltage step (e.g., +80 mV).
-
Normalize the current at each this compound concentration to the baseline current.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
High-Throughput Screening for Off-Target Effects: Fluorescence-Based Assays
Objective: To rapidly screen this compound against a panel of other ion channels to identify potential off-target activities. A common method is the halide-sensitive YFP assay.
Cell Lines: A panel of cell lines each stably co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and a specific ion channel of interest (e.g., CFTR, other ANO family members).
Protocol:
-
Cell Plating: Plate the engineered cell lines into 96- or 384-well black, clear-bottom microplates.
-
Compound Addition: Add this compound at a screening concentration (e.g., 10 µM) to the wells and incubate for a specified period.
-
Assay Principle: The assay measures the rate of YFP fluorescence quenching upon the influx of an iodide-containing solution through the ion channel.
-
Fluorescence Reading: Use a plate reader equipped with the appropriate filters for YFP excitation and emission.
-
Establish a baseline fluorescence reading.
-
Add a solution containing iodide to stimulate ion influx.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quench.
-
Compare the quench rate in the presence of this compound to that of a vehicle control.
-
Significant inhibition or potentiation of the quench rate suggests a potential interaction with the ion channel.
-
Signaling Pathways Modulated by ANO1 Inhibition
ANO1 is implicated in various cellular signaling pathways that are crucial for cell proliferation, migration, and survival. Inhibition of ANO1 by compounds like this compound can, therefore, have significant downstream effects.
Caption: Simplified signaling pathways modulated by ANO1.
The diagram above illustrates that intracellular calcium activates ANO1. ANO1 activity can modulate key signaling nodes like the Epidermal Growth Factor Receptor (EGFR), which in turn influences downstream pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways. This compound, by inhibiting ANO1, can disrupt these signaling cascades.
Experimental Workflow for Selectivity Profiling
A logical workflow is essential for efficiently characterizing the selectivity of a compound.
Caption: Tiered experimental workflow for selectivity profiling.
This workflow begins with precise, low-throughput methods to confirm on-target potency and selectivity against the most closely related protein. It then progresses to broader, high-throughput screens to identify potential off-target interactions across the proteome.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding the selectivity of this compound is based on currently available public data, which is limited. A comprehensive selectivity profile would require further extensive experimental investigation.
The Physiological Role of the ANO1 Channel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that has emerged as a critical player in a diverse array of physiological and pathophysiological processes.[1][2][3] Since its identification as the molecular entity underlying CaCCs, extensive research has illuminated its multifaceted roles in epithelial fluid secretion, smooth muscle contraction, neuronal excitability, and cell proliferation and migration.[3][4] Dysregulation of ANO1 function has been implicated in a range of diseases, including cancer, asthma, hypertension, and neuropathic pain, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core physiological roles of the ANO1 channel, detailing its biophysical properties, tissue distribution, involvement in key signaling pathways, and the experimental methodologies used to investigate its function.
Core Physiological Functions
ANO1's physiological significance stems from its ability to translate intracellular calcium signals into chloride ion fluxes across the cell membrane. This fundamental mechanism underpins its diverse functions in various tissues.
Epithelial Fluid and Electrolyte Secretion
In secretory epithelia, such as those lining the airways, intestines, and salivary glands, ANO1 is a key component of the machinery that drives fluid and electrolyte secretion. Located on the apical membrane of epithelial cells, ANO1, in concert with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), facilitates the efflux of chloride ions into the lumen. This chloride movement creates an osmotic gradient that draws water, leading to the hydration of mucosal surfaces and the production of secretions like saliva and mucus. The activation of ANO1 in these tissues is typically initiated by agonists that bind to G protein-coupled receptors (GPCRs), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and the subsequent release of calcium from intracellular stores.
Smooth Muscle Contraction
ANO1 plays a crucial role in regulating the contractility of smooth muscle in various organs, including the airways, blood vessels, and the gastrointestinal tract. In smooth muscle cells, an increase in intracellular calcium activates ANO1, leading to an efflux of chloride ions and membrane depolarization. This depolarization, in turn, activates voltage-gated calcium channels, resulting in a further influx of calcium and triggering muscle contraction. In the gastrointestinal tract, ANO1 is highly expressed in the interstitial cells of Cajal (ICCs), which act as pacemaker cells, generating the slow waves of electrical activity that coordinate gut motility.
Neuronal Excitability and Pain Sensation
In the nervous system, ANO1 contributes to neuronal excitability and has been particularly implicated in pain signaling. Expressed in nociceptive (pain-sensing) dorsal root ganglion (DRG) neurons, ANO1 can be activated by noxious heat (above 44°C) and inflammatory mediators that increase intracellular calcium. This activation leads to chloride efflux and depolarization of the neuron, bringing it closer to the threshold for firing an action potential and thus contributing to the sensation of pain.
Cell Proliferation and Cancer
A growing body of evidence has linked ANO1 to cell proliferation, migration, and tumorigenesis. Overexpression of ANO1 is observed in various cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and gastrointestinal stromal tumors (GIST). In these contexts, ANO1 is thought to promote cancer progression by modulating key signaling pathways that control cell growth and survival, such as the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways.
Quantitative Data on ANO1 Channel Properties
The function of the ANO1 channel is defined by its biophysical and pharmacological characteristics. The following tables summarize key quantitative data from the literature.
Table 1: Biophysical Properties of the ANO1 Channel
| Property | Value | Conditions/Notes |
| Single-Channel Conductance | ~3 pS | Reported in various cell types, including glomerular mesangial cells and vascular smooth muscle cells. |
| Ion Selectivity (Permeability Ratios) | SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > F⁻ | This lyotropic sequence is characteristic of many anion channels. |
| PSCN/PCl: ~4.87 - 5.5 | Calculated using the Goldman-Hodgkin-Katz equation. | |
| PI/PCl: ~2.0 | ||
| PNO3/PCl: ~1.5 | ||
| PBr/PCl: ~1.2 | ||
| Ca²⁺ Sensitivity (EC₅₀) | 0.4 ± 0.1 µM to 5.9 ± 2.5 µM | Highly dependent on membrane voltage, with depolarization increasing Ca²⁺ sensitivity. |
| Splice variant dependent | Inclusion of splice segment 'b' reduces Ca²⁺ sensitivity by approximately 4-fold. | |
| Voltage Dependence | Outwardly rectifying at low [Ca²⁺]i | Becomes more linear at higher [Ca²⁺]i (>1 µM). |
| V₀.₅ of 64 ± 0.9 mV at 1 µM Ca²⁺ | V₀.₅ is the membrane potential for half-maximal activation. |
Table 2: Pharmacological Modulation of the ANO1 Channel
| Compound | Type | IC₅₀ / EC₅₀ | Notes |
| T16Ainh-A01 | Inhibitor | IC₅₀: ~1 µM | Efficacy can be dependent on splice variant and intracellular Ca²⁺ concentration. |
| CaCCinh-A01 | Inhibitor | IC₅₀: 10.4 ± 0.2 µM (intestinal slow waves) | Also reported to affect intracellular Ca²⁺ signaling. |
| Benzbromarone | Inhibitor | Potent inhibitor of slow waves in GI muscle. | |
| Niflumic acid (NFA) | Inhibitor | Non-specific CaCC blocker. | |
| Eact | Activator | EC₅₀: ~3 µM | May act indirectly by increasing intracellular Ca²⁺. |
| Fact | Potentiator | EC₅₀: ~6 µM | Increases ANO1 current in a Ca²⁺-dependent manner. |
| Ani9 | Inhibitor | Nanomolar potency. |
Table 3: ANO1 mRNA Expression in Human Tissues
| Tissue | Expression Level (TPM) | Data Source |
| Fallopian Tube | High | The Human Protein Atlas |
| Epididymis | High | The Human Protein Atlas |
| Salivary Gland | Medium | The Human Protein Atlas |
| Esophagus | Medium | The Human Protein Atlas |
| Colon | Medium | The Human Protein Atlas |
| Smooth Muscle | Medium | The Human Protein Atlas |
| Lung | Low | The Human Protein Atlas |
| Breast | Low | The Human Protein Atlas |
| TPM: Transcripts Per Million. Data is a summary and relative levels can vary. |
Key Signaling Pathways Involving ANO1
ANO1 function is intricately linked to several crucial intracellular signaling cascades. Its ability to modulate membrane potential and respond to calcium signals places it at a nexus of cellular communication.
ANO1 in Epithelial Secretion
In epithelial cells, the activation of ANO1 is a key downstream event following the stimulation of G protein-coupled receptors (GPCRs) by various secretagogues. This pathway is fundamental for processes like salivation and mucin secretion.
ANO1 in Smooth Muscle Contraction
The contractile state of smooth muscle is tightly regulated by intracellular calcium levels, and ANO1 plays a key role in the depolarization phase that leads to contraction.
References
- 1. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Studying Ano1-IN-2 using Electrophysiological Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anoctamin-1 (ANO1)
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes.[1][2][3] These include epithelial fluid secretion, smooth muscle contraction, neuronal excitability, and pain signaling.[1][2] Dysregulation of ANO1 function has been implicated in several diseases, including cystic fibrosis, asthma, hypertension, and cancer, making it an attractive target for therapeutic intervention. ANO1 channels are activated by an increase in intracellular calcium concentration ([Ca²⁺]i), leading to an outward flow of chloride ions and subsequent cellular depolarization.
Ano1-IN-2: A Novel Inhibitor for Research and Drug Discovery
This compound is a small molecule inhibitor designed to target the ANO1 channel. As a research tool, it allows for the investigation of the physiological and pathological roles of ANO1. In drug development, selective inhibitors like this compound are valuable for validating ANO1 as a therapeutic target and for developing novel treatments for ANO1-related disorders. This document provides a detailed protocol for characterizing the inhibitory effects of this compound on ANO1 channels using the gold-standard whole-cell patch-clamp technique.
Quantitative Data Summary of ANO1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various ANO1 inhibitors as determined by electrophysiological methods. This data is provided to offer a comparative basis for the evaluation of this compound.
| Inhibitor | IC50 (nM) | Cell Type | Patch-Clamp Configuration | Reference |
| Ani9 | 77 | FRT-ANO1 cells | Apical membrane current measurement | (Seo et al., 2016) |
| T16Ainh-A01 | 1,390 | FRT-ANO1 cells | Apical membrane current measurement | (Seo et al., 2016) |
| MONNA | 1,950 | FRT-ANO1 cells | Apical membrane current measurement | (Seo et al., 2016) |
Electrophysiology: Whole-Cell Patch-Clamp Protocol for this compound
This protocol is designed for investigating the effect of this compound on ANO1 channels expressed in a heterologous expression system, such as HEK293 cells, or in primary cells endogenously expressing ANO1.
Cell Preparation
-
Cell Culture: Culture HEK293 cells stably or transiently expressing human ANO1 (TMEM16A). Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: For patch-clamp experiments, plate the cells onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| External Solution | NMDG-Cl | 140 |
| CaCl₂ | 1 | |
| MgCl₂ | 1 | |
| Glucose | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NMDG | ||
| Internal (Pipette) Solution | CsCl | 130 |
| EGTA | 5 | |
| MgCl₂ | 1 | |
| Tris-ATP | 1 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH | ||
| Free [Ca²⁺] adjusted to desired concentration (e.g., 1 µM) by adding CaCl₂ | ||
| This compound Stock Solution | This compound | 10 |
| DMSO | - |
Note: The free calcium concentration in the internal solution is critical for ANO1 activation and can be calculated using software such as MaxChelator.
Electrophysiological Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of 0 mV.
-
Apply voltage steps from -80 mV to +80 mV in 20 mV increments for 500 ms.
-
Alternatively, a voltage ramp from -100 mV to +100 mV over 1 second can be used.
-
-
Data Acquisition:
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Allow the intracellular solution to equilibrate with the cell interior for at least 5 minutes to ensure stable ANO1 activation by the buffered Ca²⁺.
-
Application of this compound
-
Baseline Recording: Record stable baseline ANO1 currents for several minutes.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. To determine the IC50, a range of concentrations should be applied to different cells.
-
Washout: After recording the effect of the inhibitor, perfuse the chamber with the control external solution to observe any reversal of the inhibition.
Data Analysis
-
Measure the peak current amplitude at a specific depolarizing voltage (e.g., +80 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a Hill equation to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the ANO1 signaling pathway and the experimental workflow for screening ANO1 inhibitors.
Caption: ANO1 Signaling Pathway. Activation of G-protein coupled receptors (GPCRs) leads to the release of intracellular calcium, which in turn activates ANO1, resulting in chloride efflux and physiological responses. This compound blocks this channel activity.
Caption: Experimental workflow for characterizing an ANO1 inhibitor using the whole-cell patch-clamp technique.
References
Application Notes and Protocols for Using Ano1-IN-2 in a Cell-Based Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant player in various physiological and pathological processes, including cell migration.[1][2] Its overexpression has been linked to the progression and metastasis of several cancers, such as glioblastoma, prostate cancer, and breast cancer, making it a compelling target for therapeutic intervention.[3][4][5] Ano1-IN-2 is a selective inhibitor of the ANO1 channel, with a reported IC50 of 1.75 µM. This document provides detailed application notes and protocols for utilizing this compound in cell-based migration assays to investigate its potential as a modulator of cell motility.
Mechanism of Action
ANO1 is implicated in the regulation of cell volume, membrane potential, and intracellular signaling pathways that are crucial for cell migration. It influences the activity of key signaling cascades, including the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways. Inhibition of ANO1 by this compound is expected to disrupt these signaling events, leading to a reduction in cell migration and invasion. Some ANO1 inhibitors, such as the parent compound of this compound (CaCCinh-A01), have been shown to promote the degradation of the ANO1 protein, which may contribute to their long-term inhibitory effects.
Data Presentation
The following tables summarize the effects of ANO1 inhibitors on cell migration in various cancer cell lines, providing a comparative overview of their potency.
Table 1: Effect of this compound and Other ANO1 Inhibitors on Wound Healing Assays
| Cell Line | Inhibitor | Concentration | Incubation Time | % Inhibition of Wound Closure | Reference |
| PC-3 (Prostate) | CaCCinh-A01 | 30 µM | 36 h | 80.5% | |
| PC-3 (Prostate) | T16Ainh-A01 | 30 µM | 36 h | 68.4% | |
| BEAS-2B (Bronchial Epithelium) | CaCCinh-A01 | 30 µM | 36 h | 55.6% | |
| BEAS-2B (Bronchial Epithelium) | T16Ainh-A01 | 30 µM | 36 h | 50.3% | |
| U251 (Glioblastoma) | This compound | 10 µM | 18 h | Significant suppression |
Table 2: Effect of ANO1 Inhibitors on Transwell Migration Assays
| Cell Line | Inhibitor | Concentration | % Inhibition of Migration | Reference |
| U251 MG (Glioblastoma) | Chlorotoxin | >1 µM | 54.6% | |
| U251 (Glioblastoma) | This compound | 10 µM | Significant suppression |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to evaluate collective cell migration.
Materials:
-
Cells of interest (e.g., U251, PC-3, or other cancer cell lines with known ANO1 expression)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, which can interfere with the migration results.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or cell-free gap in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or complete medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a DMSO vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., Fetal Bovine Serum (FBS), specific growth factors)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
24-well tissue culture plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation of the Lower Chamber: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 to 1 x 10^6 cells/mL.
-
Treatment: Add the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or DMSO vehicle control to the cell suspension.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migration rate (typically 6-48 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with Crystal Violet solution.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Image the stained cells on the membrane using a microscope. Count the number of migrated cells in several random fields of view.
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition and compare it to the control.
Mandatory Visualizations
Caption: Experimental workflow for cell-based migration assays.
Caption: Simplified ANO1 signaling pathway in cell migration.
Important Considerations
-
Cell Line Specificity: The effect of this compound on cell migration can be cell-type dependent. It is crucial to use cell lines with well-characterized ANO1 expression levels.
-
Concentration Optimization: The optimal concentration of this compound should be determined for each cell line. A dose-response experiment is recommended to identify the IC50 for migration inhibition. It is important to also assess the effect of this compound on cell viability at the tested concentrations to ensure that the observed effects on migration are not due to cytotoxicity.
-
Stability: The stability of this compound in cell culture medium over the course of the experiment should be considered. While specific data for this compound is limited, it is good practice to prepare fresh dilutions of the inhibitor for each experiment.
-
Off-Target Effects: While this compound is reported to be a selective inhibitor, potential off-target effects cannot be entirely ruled out. It is advisable to validate key findings using alternative methods, such as siRNA-mediated knockdown of ANO1.
-
Data Interpretation: Cell migration is a complex process. The results from in vitro assays should be interpreted in the context of other cellular processes like proliferation and adhesion.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize this compound as a tool to investigate the role of ANO1 in cell migration and evaluate its therapeutic potential.
References
- 1. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioma Cell Migration on Three-dimensional Nanofiber Scaffolds Is Regulated by Substrate Topography and Abolished by Inhibition of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 4. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 5. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
Ano1-IN-2 In Vivo Experimental Design: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo experimental design using Ano1-IN-2, a selective inhibitor of the Anoctamin-1 (ANO1 or TMEM16A) calcium-activated chloride channel. These guidelines are intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound in various disease models, with a particular focus on oncology.
Application Notes
Anoctamin-1 (ANO1) is a crucial ion channel involved in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation has been implicated in the pathophysiology of several diseases, including cancer, where it is often overexpressed and contributes to tumor growth, proliferation, and metastasis.[3][4][5] this compound is a potent and selective small molecule inhibitor of ANO1, showing promise as a tool for investigating ANO1 function and as a potential therapeutic agent.
Mechanism of Action: this compound, a 2-aminothiophene-3-carboxamide derivative, selectively blocks the ANO1 channel. This inhibition has been demonstrated to suppress the proliferation, migration, and invasion of cancer cells, such as glioblastoma, in vitro. The anti-tumor effects are believed to be mediated through the disruption of signaling pathways regulated by ANO1, including the EGFR, MAPK, and PI3K-AKT pathways.
In Vivo Applications: Preclinical in vivo studies are critical to validate the therapeutic efficacy and safety of this compound. The primary application is in oncology, particularly in xenograft models of cancers with high ANO1 expression, such as glioblastoma, breast cancer, and head and neck squamous cell carcinoma.
Experimental Considerations:
-
Animal Model Selection: The choice of animal model is critical. Immunocompromised mice (e.g., NOD/SCID or nude mice) are required for establishing xenografts of human cancer cell lines.
-
Route of Administration: The route of administration will depend on the physicochemical properties of this compound and the desired pharmacokinetic profile. Intraperitoneal (i.p.) injection is a common route for preclinical studies with small molecules.
-
Dosing Regimen: The dose and frequency of administration should be determined based on preliminary dose-ranging studies to establish efficacy and tolerability.
-
Pharmacokinetics: While specific pharmacokinetic data for this compound is not extensively published, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of similar 2-aminothiophene derivatives can provide initial guidance.
-
Efficacy Endpoints: Tumor growth inhibition is the primary efficacy endpoint. This is typically measured by tumor volume and weight. Survival studies can also be conducted.
-
Pharmacodynamic Markers: To confirm target engagement in vivo, tumor tissues can be analyzed for downstream effects of ANO1 inhibition, such as reduced phosphorylation of EGFR or ERK.
-
Toxicity: Monitoring for signs of toxicity is essential. This includes regular observation of animal health, body weight, and, upon study completion, histopathological analysis of major organs.
Quantitative Data Summary
The following tables summarize key in vitro data for this compound and provide a template for recording in vivo experimental data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (ANO1) | 1.75 µM | HEK293T expressing ANO1 | |
| IC₅₀ (ANO2) | 7.43 µM | HEK293T expressing ANO2 | |
| Effect on Glioblastoma Cell Proliferation | Significant Suppression | U251 | |
| Effect on Glioblastoma Cell Migration | Significant Suppression | U251 | |
| Effect on Glioblastoma Cell Invasion | Significant Suppression | U251 |
Table 2: Template for In Vivo Efficacy Data (Glioblastoma Xenograft Model)
| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Tumor Weight (mg) at Endpoint |
| Vehicle Control | - | i.p. | Daily | 0% | ||
| This compound | e.g., 10 | i.p. | Daily | |||
| This compound | e.g., 25 | i.p. | Daily | |||
| This compound | e.g., 50 | i.p. | Daily | |||
| Positive Control |
Table 3: Template for In Vivo Toxicity Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observed Toxicities | Relevant Histopathological Findings |
| Vehicle Control | - | None | No significant abnormalities | |
| This compound | e.g., 10 | |||
| This compound | e.g., 25 | |||
| This compound | e.g., 50 |
Experimental Protocols
Protocol 1: Glioblastoma Xenograft Mouse Model
Objective: To establish a subcutaneous xenograft model of human glioblastoma in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Human glioblastoma cell line (e.g., U251)
-
NOD/SCID or athymic nude mice (female, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
Procedure:
-
Cell Culture: Culture U251 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Animal Grouping and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Tissue Collection: Collect tumors and major organs for pharmacodynamic and histopathological analysis.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To properly administer this compound to mice via intraperitoneal injection.
Materials:
-
This compound solution
-
Syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Restraint: Securely restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the solution.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 3: Immunohistochemistry for Phospho-EGFR in Xenograft Tumors
Objective: To assess the pharmacodynamic effect of this compound by measuring the levels of phosphorylated EGFR in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Phospho-EGFR
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval buffer using a steamer or water bath.
-
-
Peroxidase Quenching:
-
Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody against Phospho-EGFR at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining:
-
Stain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the staining intensity.
-
Visualizations
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
Application Notes and Protocols for ANO1 Inhibition in Mouse Models of Glioma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific in vivo dosage information for a compound designated "Ano1-IN-2" in the context of glioma mouse models is publicly available. The following application notes and protocols are based on the available data for other pharmacological inhibitors of Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), and are intended to serve as a foundational guide for researchers. It is imperative to conduct dose-response and toxicity studies for any new or uncharacterized compound, including any potential "this compound," before commencing efficacy trials.
Introduction to ANO1 in Glioma
Anoctamin-1 (ANO1), a calcium-activated chloride channel, is overexpressed in various cancers, including glioblastoma.[1][2] High ANO1 expression in glioma is associated with tumor progression and poor prognosis. ANO1 plays a crucial role in cell proliferation, migration, and invasion.[1][2] In glioblastoma, ANO1 has been shown to interact with and stabilize the epidermal growth factor receptor variant III (EGFRvIII), a key driver of glioma stemness and tumor progression.[3] Furthermore, ANO1 is implicated in the activation of critical oncogenic signaling pathways, including the NF-κB and EGFR pathways. Pharmacological inhibition of ANO1 has been demonstrated to suppress the malignant phenotype of glioblastoma cells in preclinical studies, making it a promising therapeutic target.
Quantitative Data Summary for ANO1 Inhibitors
Due to the absence of specific data for "this compound," this table summarizes available in vivo dosage information for other ANO1 inhibitors in mouse models to provide a reference point for study design.
| Inhibitor | Mouse Model | Cancer Type | Dosage | Route of Administration | Frequency | Reference |
| CaCCinh-A01 | C57/BL6J | Ischemic Stroke | 5 mg/kg | Intravenous (caudal vein) | Single dose post-reperfusion | (Not in search results, general knowledge) |
| T16Ainh-A01 | Nude Mice | Lung Cancer | Not specified | Not specified | Not specified | |
| shRNA targeting ANO1 | Nude Mice | Lung Cancer | N/A | Intratumoral injection | Not specified |
Note: The provided data for CaCCinh-A01 is from a non-cancer model and should be interpreted with caution. Researchers should perform thorough dose-escalation studies to determine the optimal and safe dosage for their specific glioma model.
Experimental Protocols
Orthotopic Glioblastoma Mouse Model Establishment
This protocol describes the intracranial injection of glioma cells to establish an orthotopic tumor model in immunocompromised mice.
Materials:
-
Human glioblastoma cell line (e.g., U87MG, U251) or patient-derived xenograft (PDX) cells, engineered to express a reporter gene (e.g., Luciferase) for in vivo imaging.
-
Immunocompromised mice (e.g., athymic nude mice, NOD-SCID mice), 6-8 weeks old.
-
Stereotactic apparatus for small animals.
-
Anesthesia machine with isoflurane.
-
30-gauge Hamilton syringe with a beveled needle.
-
Surgical tools (scalpel, forceps, drill).
-
Bone wax.
-
Suture or wound clips.
-
Analgesics (e.g., Buprenorphine).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Matrigel (optional).
Procedure:
-
Cell Preparation:
-
Culture glioma cells to 70-80% confluency.
-
On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve engraftment.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal reflex.
-
Administer a preoperative analgesic (e.g., Buprenorphine) subcutaneously.
-
Secure the mouse in the stereotactic frame.
-
-
Surgical Procedure:
-
Sterilize the surgical area on the scalp with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a midline sagittal incision (~1 cm) on the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotactic coordinates for the desired injection site (e.g., for the striatum: 0.5 mm anterior, 2.0 mm lateral to the bregma, and 3.0 mm deep from the dura), mark the injection point on the skull.
-
Create a small burr hole at the marked location using a sterile drill, being careful not to damage the underlying dura mater.
-
-
Intracranial Injection:
-
Load the Hamilton syringe with the cell suspension, ensuring no air bubbles are present.
-
Carefully lower the needle through the burr hole to the predetermined depth.
-
Inject the cell suspension slowly over 2-5 minutes to prevent backflow.
-
After the injection is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent leakage upon withdrawal.
-
Slowly retract the needle.
-
-
Closure and Post-operative Care:
-
Seal the burr hole with bone wax.
-
Close the scalp incision with sutures or wound clips.
-
Remove the mouse from the stereotactic frame and place it in a clean, warm cage for recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Administer post-operative analgesics as required.
-
Monitor tumor growth using bioluminescence imaging or MRI starting 7-10 days post-injection.
-
In Vivo Administration of ANO1 Inhibitor
This protocol provides a general guideline for the systemic administration of an ANO1 inhibitor. The specific formulation, route, and dosage must be optimized for the chosen inhibitor.
Materials:
-
ANO1 inhibitor (e.g., CaCCinh-A01, T16Ainh-A01).
-
Vehicle for solubilizing the inhibitor (e.g., DMSO, saline, PEG300, Tween-80).
-
Syringes and needles appropriate for the chosen route of administration (e.g., 27-30 gauge for intravenous or intraperitoneal injection).
-
Mice bearing orthotopic glioma tumors.
Procedure:
-
Inhibitor Formulation:
-
Prepare the inhibitor solution on the day of use.
-
The solubility of many small molecule inhibitors is limited in aqueous solutions. A common vehicle for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Example Formulation (based on general practice): Dissolve the inhibitor in a small amount of DMSO first. Then, add PEG300 and Tween-80, and finally, bring the solution to the final volume with sterile saline. The final concentration of DMSO should ideally be below 10% of the total injection volume.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Animal Dosing:
-
Randomize tumor-bearing mice into treatment and vehicle control groups once tumors reach a predetermined size (e.g., detectable by bioluminescence or a specific volume on MRI).
-
Weigh each mouse to calculate the exact volume of the inhibitor or vehicle to be administered.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage) will depend on the pharmacokinetic properties of the inhibitor.
-
Intraperitoneal (IP) Injection: Restrain the mouse and inject the solution into the lower abdominal quadrant.
-
Intravenous (IV) Injection: This route often requires more technical skill and is typically performed via the tail vein.
-
Oral Gavage (PO): Use a proper gavage needle to deliver the solution directly into the stomach.
-
-
Dosage and Schedule: Based on the limited available data and as a starting point, a dose in the range of 1-10 mg/kg could be tested. The dosing frequency (e.g., daily, every other day) will need to be determined through pharmacokinetic and tolerability studies.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Assess tumor growth regularly using the established imaging modality (e.g., bioluminescence, MRI).
-
At the end of the study, euthanize the mice and collect brain tissue for histological and molecular analysis to confirm tumor response to the treatment.
-
Visualization of Signaling Pathways and Workflows
ANO1 Signaling Pathway in Glioma
Caption: ANO1 signaling in glioma progression.
Experimental Workflow for In Vivo Study
Caption: Workflow for testing ANO1 inhibitors in a mouse glioma model.
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ano1-IN-2 in U251 Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is overexpressed in various cancers, including glioblastoma.[1][2] Its role in promoting tumor proliferation, migration, and invasion makes it a compelling therapeutic target.[1][3] ANO1 is implicated in the activation of several key oncogenic signaling pathways, such as EGFR, MAPK/ERK, and NF-κB, which are crucial for cancer progression.[1] U251 cells are a commonly used human glioblastoma cell line for in vitro cancer research. This document provides a detailed protocol for utilizing Ano1-IN-2, a selective inhibitor of ANO1, to study its effects on U251 cell invasion. This compound has been shown to suppress the proliferation, migration, and invasion of glioblastoma cells.
Data Presentation
Table 1: Inhibitory Concentration of this compound
| Compound | Target | IC₅₀ (μM) | Cell Line Application | Reference |
| This compound | ANO1 | 1.75 | U251 Glioblastoma | |
| This compound | ANO2 | 7.43 | - |
Table 2: Summary of this compound Effects on U251 Cells
| Treatment | Effect | Concentration | Reference |
| This compound | Significantly suppresses migration and invasion | 10 μM | |
| This compound | Strongly suppresses proliferation | Not specified |
Signaling Pathway
The inhibition of ANO1 by this compound is expected to disrupt downstream signaling pathways that promote cell invasion in U251 glioblastoma cells.
Caption: ANO1 signaling pathways in glioblastoma cell invasion.
Experimental Protocols
U251 Cell Culture
-
Cell Line: U251 human glioblastoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
This compound Preparation
-
Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C.
-
Working Solution: Dilute the stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1 μM, 5 μM, 10 μM) immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Transwell Invasion Assay Protocol
This protocol is based on the widely used Boyden chamber assay.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Ice-cold, serum-free DMEM
-
DMEM with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (for staining)
-
Microscope
Workflow Diagram:
Caption: Experimental workflow for the U251 cell invasion assay.
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free DMEM.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow for gelling.
-
-
Cell Preparation and Seeding:
-
Starve U251 cells in a serum-free medium for 12-24 hours before the assay.
-
Trypsinize and resuspend the cells in a serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO).
-
Remove any excess liquid from the coated inserts.
-
Add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Invasion:
-
Add 500-700 µL of DMEM containing 10% FBS to the lower chamber of the 24-well plate.
-
Carefully place the inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Incubate the plate at 37°C for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10-20 minutes.
-
Allow the inserts to air dry completely.
-
Stain the cells by immersing the inserts in a 0.1% to 0.5% Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Use a microscope to visualize the stained, invaded cells on the underside of the membrane.
-
Capture images from several random fields of view for each insert.
-
Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.
-
Logical Relationship
The following diagram illustrates the logical relationship between the experimental components and the expected outcome.
Caption: Logical flow from this compound treatment to the outcome.
References
Application Notes and Protocols: Dissolving Ano1-IN-2 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation has been implicated in numerous diseases, making it a significant target for drug discovery. Ano1-IN-2 is a selective inhibitor of the ANO1 channel, demonstrating potent effects in preclinical studies, particularly in cancer research where it has been shown to suppress the proliferation, migration, and invasion of glioblastoma cells.[3] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the dissolution of this compound, along with data on its solubility and recommendations for storage.
Data Presentation
| Compound | Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Ano1-IN-1 | DMSO | ≥ 250 mg/mL | 10 mM | -80°C for 6 months; -20°C for 1 month |
| Ano1-IN-4 | DMSO | ≥ 50 mg/mL | 10 mM | -80°C for 6 months; -20°C for 1 month |
| This compound | DMSO | Estimated to be high | 10 mM (recommended starting point) | -80°C for up to 6 months; -20°C for up to 1 month (inferred) |
Note: Due to the hygroscopic nature of DMSO, it is highly recommended to use a fresh, unopened bottle to ensure maximum solubility.[4][5]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350 g/mol , you would need 0.35 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. It is recommended to use a newly opened bottle of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Preparation of Working Solutions
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium or buffer for your in vitro assay
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for your in vitro studies.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
ANO1 Signaling Pathways Modulated by this compound
References
Detecting ANO1 Expression: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the detection of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), using Western blotting. ANO1 is a calcium-activated chloride channel that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and cell proliferation.[1] Its expression is often altered in cancerous tissues, making it a protein of significant interest in research and drug development.[2][3]
This protocol outlines the necessary steps from sample preparation to signal detection, providing researchers with a reliable method to quantify and assess ANO1 protein expression in their samples.
Data Presentation: Key Reagents and Conditions
For reproducible results, careful attention to reagent concentrations and incubation times is critical. The following tables summarize the key quantitative parameters for a successful ANO1 Western blot.
Table 1: Antibody Dilutions and Incubation Times
| Antibody Type | Supplier Example | Recommended Starting Dilution | Incubation Time | Incubation Temperature |
| Primary Anti-ANO1 | Abcam (ab53212) | 1:1000 | 1 hour - Overnight | Room Temperature or 4°C |
| Primary Anti-ANO1 | Boster Bio (PA2290) | 0.1-0.5 µg/mL | 1 hour - Overnight | Room Temperature or 4°C |
| Primary Anti-ANO1 | Santa Cruz (sc-377115) | 1:100 - 1:1000 | 1 hour - Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary | Varies | 1:1000 - 1:5000 | 1 hour | Room Temperature |
Table 2: Buffer Compositions and Concentrations
| Buffer/Solution | Key Components | Concentration | Purpose |
| Lysis Buffer (RIPA) | Tris-HCl, NaCl, NP-40, EDTA, Protease Inhibitors | Varies | Protein extraction from cells/tissues |
| Laemmli Sample Buffer (2X) | Tris-HCl, SDS, Glycerol, Bromophenol Blue, β-mercaptoethanol/DTT | Standard | Sample denaturation and loading |
| Transfer Buffer | Tris, Glycine, Methanol | 25 mM Tris, 190 mM Glycine, 20% Methanol | Protein transfer to membrane |
| Blocking Buffer | Non-fat dry milk or BSA in TBST/PBST | 5% (w/v) | Prevents non-specific antibody binding |
| Wash Buffer (TBST/PBST) | TBS or PBS with Tween 20 | 0.1% (v/v) | Removes unbound antibodies |
Experimental Workflow
The overall workflow for the Western blot detection of ANO1 is depicted in the following diagram.
Caption: Western blot workflow for ANO1 detection.
Detailed Experimental Protocol
This protocol is a synthesis of established methods and should be optimized for specific experimental conditions.
Sample Preparation
-
Cell Lysate Preparation :
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors to the cell plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 10-20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Tissue Lysate Preparation :
-
Homogenize the tissue sample in ice-cold lysis buffer with protease inhibitors.
-
Follow steps 1.1.4 to 1.1.6 for centrifugation and collection of the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysate using a standard method such as the BCA assay to ensure equal loading of protein for each sample.
-
-
Sample Denaturation :
-
Mix the protein lysate with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly before loading onto the gel.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis :
-
Load 20-80 µg of protein per well onto a 4-12% Tris-Glycine polyacrylamide gel. The predicted molecular weight of ANO1 is approximately 114 kDa.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system. A standard wet transfer can be performed at 100V for 1-2 hours or overnight at a lower voltage in a cold room.
-
Immunodetection
-
Blocking :
-
After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation :
-
Dilute the primary anti-ANO1 antibody in the blocking buffer at the recommended concentration (see Table 1).
-
Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing :
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes :
-
Repeat the washing step (3.3) to remove unbound secondary antibody.
-
Signal Detection
-
Chemiluminescent Detection :
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Expose the membrane to X-ray film or a digital imaging system to capture the chemiluminescent signal.
-
Controls and Validation
-
Positive Control : Use a cell line or tissue known to express ANO1, such as HEK293 cells overexpressing ANO1, or certain cancer cell lines like PC-3 and HCT116. Rat liver and skeletal muscle tissue can also serve as positive controls.
-
Negative Control : Use a cell line or tissue known to have low or no ANO1 expression to check for non-specific antibody binding.
-
Loading Control : To ensure equal protein loading across all lanes, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
By following this detailed protocol, researchers can reliably detect and quantify ANO1 protein expression, contributing to a better understanding of its role in health and disease.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ano1-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that has emerged as a significant therapeutic target in various diseases, including cancer, hypertension, asthma, and diarrhea.[1] Its overexpression is linked to tumor progression and poor prognosis in several cancers, making the identification of potent and selective ANO1 inhibitors a key objective in drug discovery.[2] High-throughput screening (HTS) assays are crucial for efficiently screening large compound libraries to identify novel ANO1 inhibitors.
This document provides detailed application notes and protocols for the use of Ano1-IN-2, a selective ANO1 channel blocker, in HTS assays. This compound has an IC50 of 1.75 µM for ANO1 and 7.43 µM for the closely related ANO2, demonstrating a degree of selectivity. These notes are intended to guide researchers in the successful implementation of HTS campaigns targeting ANO1.
Data Presentation
A summary of quantitative data for this compound and other commonly used ANO1 inhibitors in HTS assays is presented below. This allows for a comparative assessment of their potency and assay performance.
| Compound | Target | IC50 (µM) | Assay Type | Z'-Factor | Cell Line | Reference |
| This compound | ANO1 | 1.75 | YFP Quenching | Not Reported | - | MedchemExpress |
| ANO2 | 7.43 | YFP Quenching | Not Reported | - | MedchemExpress | |
| T16Ainh-A01 | ANO1 | 1 | YFP Quenching | - | FRT | [3] |
| Ani9 | ANO1 | 0.077 | Apical Membrane Current | - | FRT-ANO1 | [1] |
| CaCCinh-A01 | ANO1 | - | - | - | Te11 | [4] |
| Idebenone | ANO1 | - | YFP Quenching | - | FRT | |
| Luteolin | ANO1 | - | YFP Quenching | - | FRT | |
| - | - | - | YFP Quenching | 0.682 | FRT |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound in research, it is essential to understand the cellular context in which ANO1 functions and the workflow of the screening assay.
ANO1 Downstream Signaling Pathway
ANO1 is known to modulate several key signaling pathways implicated in cell proliferation, survival, and migration. A significant interaction is with the Epidermal Growth Factor Receptor (EGFR). Activation of ANO1 can lead to the potentiation of EGFR signaling, which in turn activates downstream pathways such as the MAPK/ERK and PI3K/AKT pathways. Inhibition of ANO1 with compounds like this compound is expected to attenuate these downstream signals, thereby reducing cancer cell proliferation and survival.
Caption: ANO1 downstream signaling cascade.
High-Throughput Screening Workflow for ANO1 Inhibitors
The most common HTS assay for identifying ANO1 inhibitors is a cell-based fluorescence quenching assay using a halide-sensitive Yellow Fluorescent Protein (YFP). The workflow for this assay is outlined below.
Caption: HTS workflow for ANO1 inhibitors.
Experimental Protocols
Cell-Based YFP Fluorescence Quenching HTS Assay
This protocol is adapted from established methods for identifying ANO1 inhibitors.
1. Principle:
This assay utilizes a cell line, typically Fischer Rat Thyroid (FRT) cells, stably co-expressing human ANO1 and a halide-sensitive YFP mutant (YFP-F46L/H148Q/I152L). Activation of ANO1 by an agonist (e.g., ATP, which increases intracellular Ca2+) leads to an influx of iodide (I-) from the extracellular solution. The influx of I- quenches the YFP fluorescence. Potent ANO1 inhibitors, such as this compound, will block this I- influx and thus prevent the quenching of YFP fluorescence.
2. Materials:
-
Cell Line: FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L.
-
Culture Medium: Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer (PBS): Phosphate-buffered saline (in mM: 137 NaCl, 2.7 KCl, 8.1 Na2HPO4, 1.5 KH2PO4, 1 CaCl2, and 0.5 MgCl2, pH 7.4).
-
Iodide Buffer: PBS with 140 mM NaI replacing 140 mM NaCl.
-
Agonist: ATP (Adenosine 5'-triphosphate disodium salt).
-
Test Compound: this compound and other potential inhibitors dissolved in DMSO.
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates.
-
Plate Reader: Fluorescence plate reader with injectors, capable of excitation at ~485 nm and emission detection at ~520 nm.
3. Cell Preparation:
-
Culture the FRT-ANO1-YFP cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, detach the cells using trypsin-EDTA, resuspend them in culture medium, and seed them into the microplates at a density of ~20,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell adherence and monolayer formation.
4. HTS Assay Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in PBS. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced artifacts.
-
Assay Plate Preparation:
-
Wash the cell monolayers twice with 100 µL of PBS.
-
After the final wash, leave 100 µL of PBS in each well.
-
-
Compound Addition: Add 1 µL of the prepared compound dilutions to the respective wells. For control wells, add 1 µL of DMSO (for maximum quenching) and 1 µL of a known potent ANO1 inhibitor (for minimum quenching).
-
Incubation: Incubate the plate at room temperature for 10-20 minutes.
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).
-
Record a baseline fluorescence reading for 2 seconds.
-
Inject 100 µL of Iodide Buffer containing 200 µM ATP into each well.
-
Immediately begin recording the fluorescence quenching for 6-10 seconds.
-
5. Data Analysis:
-
The rate of fluorescence decrease is proportional to the rate of iodide influx through ANO1 channels.
-
Calculate the initial slope of the fluorescence decrease for each well.
-
Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Slope_max - Slope_compound) / (Slope_max - Slope_min) Where:
-
Slope_max is the average slope from the DMSO control wells (maximum quenching).
-
Slope_compound is the slope from the wells with the test compound.
-
Slope_min is the average slope from the wells with the control inhibitor (minimum quenching).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Z'-Factor Calculation: The quality of the HTS assay can be assessed by calculating the Z'-factor using the signals from the positive (e.g., known inhibitor) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
-
Logical Relationships in Assay Design
The success of the HTS assay relies on the specific and logical interplay of its components.
Caption: Logical relationships in the YFP quenching assay.
Conclusion
This compound is a valuable tool for researchers investigating the role of ANO1 in health and disease. The provided protocols and application notes offer a comprehensive guide for its use in high-throughput screening assays. The YFP fluorescence quenching assay is a robust, reliable, and scalable method for identifying and characterizing novel ANO1 inhibitors. Careful assay optimization and validation, including the determination of the Z'-factor, are critical for the success of any HTS campaign. By understanding the underlying signaling pathways and the principles of the assay, researchers can effectively leverage this compound to advance the field of drug discovery.
References
- 1. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ano1-IN-2 in the Study of Chloride Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2] Its dysregulation has been implicated in several diseases, making it a significant target for therapeutic intervention. Ano1-IN-2 is a selective inhibitor of the ANO1 channel, demonstrating potential as a valuable tool for investigating the physiological and pathological roles of ANO1-mediated chloride secretion. This document provides detailed application notes and protocols for the use of this compound in research settings.
This compound: A Selective Anoctamin-1 Inhibitor
This compound (also referred to as Compound 10q in some literature) is a 2-aminothiophene-3-carboxamide derivative that acts as a selective blocker of the ANO1 channel.[3] Its inhibitory activity is crucial for dissecting the specific contribution of ANO1 to chloride transport in various cell and tissue types.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on available literature. This information is essential for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ANO1 Inhibition | 1.75 µM | Not specified | [3] |
| IC50 for ANO2 Inhibition | 7.43 µM | Not specified | [3] |
| Effective Concentration for Inhibition of Cell Migration and Invasion | 10 µM | U251 glioblastoma cells |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound, it is important to understand the signaling pathways that regulate ANO1 activity and the general workflow of experiments designed to study its function.
ANO1 Activation and Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of ANO1 activation by intracellular calcium and its inhibition by this compound. Agonists binding to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can trigger the release of calcium from the endoplasmic reticulum (ER) via the IP3 receptor (IP3R), leading to the activation of ANO1 and subsequent chloride efflux. This compound directly blocks the ANO1 channel, preventing this chloride movement.
Caption: Signaling pathway of ANO1 activation and inhibition by this compound.
Experimental Workflow for Studying Chloride Secretion
This diagram outlines a typical workflow for investigating the effect of this compound on chloride secretion in epithelial cells using common laboratory techniques.
Caption: General experimental workflow for studying chloride secretion with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on chloride secretion and related cellular functions.
Protocol 1: Short-Circuit Current (Isc) Measurement in an Ussing Chamber
This protocol is designed to measure transepithelial chloride secretion in polarized epithelial cell monolayers.
Materials:
-
Polarized epithelial cell monolayers (e.g., T84, FRT cells grown on permeable supports)
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Krebs-Ringer Bicarbonate (KRB) solution
-
This compound (stock solution in DMSO)
-
ANO1 agonist (e.g., ATP, UTP, or carbachol)
-
Indomethacin (to inhibit prostaglandin synthesis)
-
Amiloride (to block sodium channels)
-
Forskolin and IBMX (optional, to test for CFTR-mediated secretion)
-
Bumetanide (optional, to inhibit the Na-K-2Cl cotransporter)
Procedure:
-
Prepare KRB solution: 115 mM NaCl, 2.5 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, 10 mM Glucose. Bubble with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Cell Monolayer Preparation: Grow epithelial cells on permeable supports until a high transepithelial resistance (TER > 500 Ω·cm²) is achieved.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibration: Add equal volumes of pre-warmed (37°C) and gassed KRB solution to both chambers. Add indomethacin (10 µM) to the basolateral solution to reduce basal chloride secretion. Allow the system to equilibrate for 20-30 minutes.
-
Baseline Measurement: Clamp the voltage across the monolayer to 0 mV and continuously record the short-circuit current (Isc). After stabilization, add amiloride (10 µM) to the apical chamber to inhibit any sodium current.
-
Inhibitor Pre-incubation: Add this compound to the apical and/or basolateral chamber at the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 15-30 minutes.
-
Stimulation: Add the ANO1 agonist (e.g., 100 µM ATP) to the apical or basolateral chamber to stimulate chloride secretion. Record the peak and sustained increase in Isc.
-
Optional Controls:
-
To confirm the chloride-dependence of the current, a low chloride solution can be used.
-
To inhibit all chloride secretion, bumetanide (100 µM) can be added to the basolateral side at the end of the experiment.
-
To assess CFTR activity, forskolin (10 µM) and IBMX (100 µM) can be added.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to the agonist in the presence and absence of this compound.
Protocol 2: Fluorescence-Based Intracellular Halide Assay
This protocol measures changes in intracellular chloride concentration using a halide-sensitive fluorescent dye.
Materials:
-
Epithelial cells grown on glass coverslips
-
Halide-sensitive fluorescent dye (e.g., SPQ or MQAE)
-
Hanks' Balanced Salt Solution (HBSS) with and without chloride (replace NaCl with Na-gluconate)
-
This compound (stock solution in DMSO)
-
ANO1 agonist (e.g., ATP, UTP)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Loading: Incubate cells with the fluorescent dye (e.g., 10 mM SPQ) in hypotonic solution for 5-10 minutes to facilitate loading.
-
Washing: Wash the cells thoroughly with chloride-containing HBSS to remove extracellular dye.
-
Baseline Fluorescence: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with chloride-containing HBSS. Record baseline fluorescence.
-
Inhibitor Pre-incubation: Perfuse the cells with HBSS containing this compound (e.g., 1-10 µM) or vehicle for 10-15 minutes.
-
Stimulation and Chloride Efflux: Switch to a chloride-free HBSS solution containing the ANO1 agonist (e.g., 100 µM ATP) and this compound or vehicle. The efflux of chloride will lead to an increase in fluorescence (dequenching).
-
Calibration (Optional): At the end of the experiment, perfuse with solutions containing known concentrations of a halide that quenches the dye more effectively (e.g., NaI) in the presence of an ionophore (e.g., nigericin and tributyltin) to calibrate the fluorescence signal to intracellular halide concentration.
-
Data Analysis: Measure the rate of fluorescence increase upon stimulation. Compare the rates between control and this compound-treated cells to determine the inhibitory effect on chloride efflux.
Protocol 3: Cell Viability Assay
This protocol, adapted from studies on glioblastoma cells, can be used to assess the cytotoxic effects of this compound on epithelial cells.
Materials:
-
Epithelial cells
-
96-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 - 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value for cell viability.
Conclusion
This compound is a potent and selective inhibitor of the ANO1 chloride channel, making it an invaluable tool for researchers studying epithelial transport and related diseases. The protocols and data provided in these application notes offer a comprehensive guide for the effective use of this compound in the laboratory. As with any pharmacological inhibitor, it is crucial to include appropriate controls to ensure the specificity of the observed effects. Further investigation into the precise mechanisms of action and the effects of this compound in various in vivo models will continue to enhance its utility in both basic research and drug development.
References
Application of Ano1-IN-2 in Respiratory Disease Models: Application Notes and Protocols
For Research Use Only.
Introduction
Anoctamin 1 (Ano1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including epithelial fluid secretion and smooth muscle contraction.[1] In the respiratory system, Ano1 is implicated in the pathophysiology of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its involvement in mucus hypersecretion and airway hyperresponsiveness has made it a promising therapeutic target.[2][3]
Ano1-IN-2 is a selective inhibitor of the Ano1 channel. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo models of respiratory diseases to investigate its therapeutic potential.
Mechanism of Action
Ano1 is activated by an increase in intracellular calcium ([Ca²⁺]i), often initiated by the activation of G-protein coupled receptors (GPCRs) by various stimuli, including inflammatory mediators. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm. The elevated [Ca²⁺]i directly activates Ano1, leading to an efflux of chloride ions (Cl⁻).
In airway epithelial cells, this Cl⁻ efflux drives water secretion, which is essential for mucus hydration. However, in hyperinflammatory states, overexpression and overactivation of Ano1 contribute to mucus hypersecretion.[2] In airway smooth muscle cells, the Ano1-mediated Cl⁻ efflux causes membrane depolarization, leading to the opening of voltage-gated Ca²⁺ channels (VGCCs), further Ca²⁺ influx, and ultimately, muscle contraction and airway hyperresponsiveness. This compound exerts its effects by blocking this Ano1-mediated chloride conductance.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Ano1 in airway epithelial and smooth muscle cells, and the point of intervention for this compound.
References
Troubleshooting & Optimization
Ano1-IN-2 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ano1-IN-2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel (CaCC).[1] ANO1, also known as Transmembrane member 16A (TMEM16A), is a voltage-sensitive calcium-activated chloride channel that plays a crucial role in various physiological processes, including fluid and electrolyte secretion, smooth muscle contraction, and neuronal excitability.[2][3] this compound exerts its effects by blocking the ANO1 channel, thereby inhibiting the flow of chloride ions across the cell membrane. This inhibition has been shown to suppress the proliferation of glioblastoma cells.[1]
Q2: What are the primary research applications for this compound?
This compound is primarily used in cancer research, particularly in the study of glioblastomas.[1] Research has shown that inhibition of ANO1 can suppress the migration and invasion of glioblastoma cells. Given the involvement of ANO1 in various signaling pathways related to cell growth and proliferation, such as the EGFR-MAPK and PI3K-AKT pathways, this compound is a valuable tool for investigating these pathways in cancer biology.
Q3: How does the activity of this compound compare to other ANO1 inhibitors?
This compound is a selective blocker of the ANO1 channel, with an IC50 of 1.75 µM. It also shows some activity against ANO2, with an IC50 of 7.43 µM. For comparison, a related compound, Ano1-IN-1, has an IC50 of 2.56 µM for ANO1 and 15.43 µM for ANO2. Another inhibitor, Ano1-IN-4, is significantly more potent with an IC50 of 0.030 µM for ANO1. The choice of inhibitor will depend on the specific requirements of the experiment, such as the desired potency and selectivity.
Troubleshooting Guide: Solubility Issues
A common challenge when working with small molecule inhibitors is achieving and maintaining solubility. Below are common issues and solutions for working with this compound.
Q4: What is the recommended solvent for dissolving this compound?
Q5: My this compound powder is not dissolving completely in DMSO. What should I do?
If you observe that this compound is not fully dissolving in DMSO at room temperature, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution briefly at 37°C in a water bath. Avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vortex the solution for a few minutes to aid dissolution.
-
Sonication: Use a bath sonicator for a short period to break up any clumps of powder and enhance solubility.
If the compound still does not dissolve, it is possible that you are attempting to prepare a stock solution at a concentration that is too high. It is recommended to start with a lower concentration and gradually increase it if needed.
Q6: I observed precipitation when I added my this compound stock solution to my aqueous cell culture medium. How can I prevent this?
Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. Here are some solutions:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your final volume, perform serial dilutions in your cell culture medium.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.
Solubility and Stock Solution Recommendations
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C or -80°C for long-term storage |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Cell Viability Assay with Glioblastoma Cells (e.g., U251)
-
Cell Seeding: Seed U251 glioblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Prepare a dilution series of this compound in the cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways and Visualizations
Ano1 has been shown to influence several key signaling pathways involved in cancer cell proliferation and survival. Inhibition of ANO1 with this compound can modulate these pathways.
ANO1-Mediated Signaling Pathways
Experimental Workflow: Investigating this compound's Effect on Cell Proliferation
References
Technical Support Center: Ano1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Anoctamin-1 (ANO1) inhibitors. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of commonly used ANO1 inhibitors?
A1: A primary off-target effect observed with several ANO1 inhibitors is the alteration of intracellular calcium (Ca2+) signaling.[1] Many compounds can indirectly inhibit ANO1 by decreasing the elevation of cytosolic Ca2+ that is necessary for its activation.[1] This effect has been observed in cells both with and without ANO1 expression, indicating a direct impact on Ca2+ handling machinery rather than an ANO1-mediated effect.[1]
Q2: Do all ANO1 inhibitors affect intracellular calcium signaling?
A2: No, not all inhibitors have been shown to have this off-target effect. For instance, studies have indicated that the inhibitor Ani9 does not significantly alter intracellular Ca2+ elevation, suggesting it may have a more direct or different mechanism of action on the ANO1 channel.[1] In contrast, inhibitors like CaCCinh-A01 and niclosamide have been demonstrated to markedly decrease intracellular Ca2+ increases.[1]
Q3: How do some ANO1 inhibitors interfere with calcium signaling?
A3: The mechanisms can vary between inhibitors. For example, niclosamide has been shown to directly increase intracellular Ca2+ on its own, which is consistent with the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Conversely, CaCCinh-A01 does not cause a direct increase in basal Ca2+ but is thought to potentially block inositol triphosphate (IP3) receptors, thereby preventing the release of Ca2+ from intracellular stores.
Q4: Can off-target effects on calcium signaling impact my experimental results?
A4: Yes, significantly. Since ANO1 is a Ca2+-activated chloride channel, any compound that alters intracellular Ca2+ levels can confound the interpretation of your results. A decrease in agonist-induced Ca2+ elevation will lead to reduced ANO1 activation, which could be misinterpreted as direct inhibition of the channel. Therefore, it is crucial to characterize the effect of your inhibitor on intracellular Ca2+ signaling.
Q5: Besides calcium signaling, are there other potential off-target effects to be aware of?
A5: While the alteration of Ca2+ handling is a major documented off-target effect, it is important to consider that some ANO1 inhibitors may interact with other ion channels or cellular proteins. Comprehensive selectivity profiling is often necessary to fully characterize a novel inhibitor. Some inhibitors have shown effects on other channels like ANO2, BEST1, and CFTR.
Troubleshooting Guide
Q1: My ANO1 inhibitor shows potent inhibition in my primary assay, but the results are inconsistent. What could be the cause?
A1: Inconsistent results could be due to off-target effects on intracellular calcium signaling. The level of inhibition you observe may be dependent on the intracellular Ca2+ concentration, which can fluctuate between experiments. We recommend performing control experiments to assess the effect of your inhibitor on intracellular Ca2+ levels in your specific cell system.
Q2: I suspect my ANO1 inhibitor is affecting calcium signaling. How can I test this?
A2: You can directly measure changes in intracellular Ca2+ concentration in response to a known agonist (e.g., ATP or UTP) in the presence and absence of your inhibitor. This can be done using fluorescent Ca2+ indicators like Fura-2 or Fluo-4. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My compound appears to inhibit ANO1 activity, but it also affects cell proliferation and viability in a manner that seems disconnected from its channel-blocking activity. Why might this be?
A3: Some ANO1 inhibitors, such as CaCCinh-A01, have been shown to decrease ANO1 protein levels over time, possibly by promoting its degradation. This effect on protein expression, rather than just channel activity, could explain more profound and longer-term effects on cell processes like proliferation. It is advisable to examine ANO1 protein levels by Western blotting after prolonged treatment with the inhibitor.
Q4: How can I differentiate between a direct inhibitory effect on ANO1 and an indirect effect via altered calcium signaling?
A4: One approach is to use an experimental setup where ANO1 is activated by a constant, high concentration of Ca2+ that is independent of cellular release mechanisms. This can be achieved in excised inside-out patches where the intracellular face of the membrane is exposed to a solution with a defined Ca2+ concentration. If the compound still inhibits ANO1 under these conditions, it is more likely to be a direct blocker.
Quantitative Data Summary
The following table summarizes the effects of various ANO1 inhibitors on intracellular calcium signaling as reported in the literature.
| Inhibitor | Effect on Agonist-Induced Intracellular Ca2+ Elevation | Putative Off-Target Mechanism | Reference |
| CaCCinh-A01 | Markedly decreased | Block of inositol triphosphate (IP3) receptors | |
| Niclosamide | Markedly decreased | Inhibition of SERCA pump | |
| MONNA | Markedly decreased | Not fully characterized | |
| Niflumic acid | Markedly decreased | Not fully characterized | |
| Ani9 | No significant effect | More selective for ANO1 channel |
Experimental Protocols
Protocol: Assessing Off-Target Effects on Intracellular Calcium Signaling
This protocol outlines a method to determine if an ANO1 inhibitor affects intracellular calcium levels using a fluorescent calcium indicator.
1. Cell Preparation:
-
Plate cells expressing ANO1 (or a control cell line) in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to 80-90% confluency.
2. Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells with HBSS to remove excess dye.
3. Compound Incubation:
-
Add HBSS containing the desired concentration of the ANO1 inhibitor or vehicle control to the respective wells.
-
Incubate for the desired period (e.g., 10-30 minutes) at room temperature in the dark.
4. Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
Inject a known agonist that mobilizes intracellular calcium (e.g., ATP or UTP) into each well.
-
Continue to record the fluorescence for a period sufficient to capture the peak and subsequent decline of the calcium signal (e.g., 1-2 minutes).
5. Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the fluorescence change as a ratio (F/F0), where F is the fluorescence at any given time and F0 is the initial baseline fluorescence.
-
Compare the agonist-induced calcium response in the presence of the inhibitor to the vehicle control. A significant reduction in the response suggests an off-target effect on calcium signaling.
Visualizations
Caption: Off-target effects of ANO1 inhibitors on Ca2+ signaling pathways.
Caption: Workflow for assessing off-target effects on calcium signaling.
Caption: Troubleshooting logic for inconsistent ANO1 inhibition results.
References
Technical Support Center: Optimizing Ano1-IN-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ano1-IN-2, a selective inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, a good starting point is to perform a dose-response experiment to determine the optimal concentration. We recommend a concentration range of 1 µM to 50 µM. Based on available data, this compound has an IC50 of 1.75 µM for ANO1.[1] For specific cell lines like glioblastoma, concentrations around 10 µM have been shown to significantly suppress migration and invasion.[1]
Q2: I am observing low efficacy of this compound in my experiments. What could be the issue?
A2: Low efficacy could be due to several factors:
-
Cell Line Specificity: The expression levels of ANO1 can vary significantly between cell lines. It is crucial to confirm ANO1 expression in your cell line of interest via Western blot or qPCR.
-
Inhibitor Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions in culture media for each experiment.
-
Experimental Duration: The effects of ANO1 inhibition on cell proliferation and viability may take time to become apparent. Consider extending the treatment duration (e.g., 48-72 hours).
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes. Consider using multiple assays to assess the effects of the inhibitor.
Q3: I am seeing significant cell death even at low concentrations of this compound. How can I troubleshoot this?
A3: High cytotoxicity can be addressed by:
-
Concentration Optimization: Perform a thorough dose-response analysis to identify a concentration that inhibits ANO1 activity without causing excessive cell death. Start with a lower concentration range (e.g., 0.1 µM to 10 µM).
-
Off-Target Effects: While this compound is selective for ANO1 over ANO2, off-target effects at higher concentrations cannot be entirely ruled out.[1] If possible, validate your findings using a structurally different ANO1 inhibitor or genetic knockdown of ANO1 (e.g., siRNA or shRNA).
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%).
Q4: What is the best way to prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments. |
| Inconsistent incubation times. | Standardize the duration of inhibitor treatment. | |
| Degradation of this compound. | Prepare fresh working solutions from a frozen stock for each experiment. | |
| This compound precipitates in the culture medium | Low solubility of the compound in aqueous media. | Ensure the final solvent concentration is as low as possible. Gently warm the medium and vortex briefly after adding the inhibitor. |
| No effect on cell migration or invasion | The chosen cell line may not be highly migratory or invasive. | Use a positive control (e.g., a known chemoattractant) to validate the assay setup. |
| The concentration of this compound is too low. | Perform a dose-response experiment to find the optimal inhibitory concentration for migration/invasion. | |
| The duration of the assay is too short. | Extend the assay time to allow for measurable migration or invasion. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various ANO1 inhibitors on different cell lines. This data can serve as a reference for designing your experiments.
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | Glioblastoma (U251) | Migration & Invasion | 10 µM (significant suppression) | [1] |
| This compound | Astrocyte | GI50 | 45.15 µM | [1] |
| CaCCinh-A01 | FaDu | Cell Viability | 8.5 µM | |
| CaCCinh-A01 | KYSE140 | Cell Viability | 8.0 µM | |
| CaCCinh-A01 | KYSE510 | Cell Viability | 3.1 µM | |
| CaCCinh-A01 | Te11 | Cell Viability | 2.9 µM | |
| T16Ainh-A01 | PC-3, HCT116, HT-29 | Cell Viability | Weak inhibitory effect | |
| Idebenone | PC3, A549 | Cell Proliferation | 30 µM |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) according to the manufacturer's protocol.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.
-
Treatment: Add this compound at the desired concentrations to the upper chamber.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with a suitable stain (e.g., crystal violet).
-
Analysis: Count the number of stained cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
ANO1 Downstream Signaling Pathways
Inhibition of ANO1 by this compound can impact several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include the Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase (MAPK), and Ca2+/Calmodulin-Dependent Protein Kinase (CAMK) pathways.
References
Ano1-IN-2 stability in solution and storage
Welcome to the technical support center for Ano1-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution and during storage.
I. Stability and Storage Guidelines
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity. While specific stability data for this compound is not publicly available, we can infer its stability profile from closely related 2-aminothiophene-3-carboxamide derivatives, such as Ano1-IN-1.
Storage of Solid Compound
It is recommended to store the solid form of this compound in a tightly sealed vial.
| Storage Temperature | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Storage of Stock Solutions
Once dissolved, stock solutions of this compound should be stored in aliquots to minimize freeze-thaw cycles.[1]
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Note: The stability data presented is based on the Certificate of Analysis for the structurally related compound Ano1-IN-1, provided by MedchemExpress.[1] It is highly recommended to refer to the Certificate of Analysis provided with your specific batch of this compound for the most accurate storage information.
II. Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound degradation. Several factors can contribute to the instability of this compound in solution:
-
Improper Storage: Storing stock solutions at room temperature or for extended periods at -20°C can lead to degradation.
-
Multiple Freeze-Thaw Cycles: Each cycle can introduce moisture and accelerate degradation. It is best to prepare single-use aliquots.
-
Exposure to Light: Photochemical degradation can occur. Store solutions in amber vials or wrapped in foil.
-
Contaminated Solvents: The purity of the solvent is crucial. Use anhydrous, high-purity solvents.
Q2: I observed precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to several reasons:
-
Exceeding Solubility Limit: The concentration of your stock solution may be too high for the solvent at lower temperatures.
-
Solvent Choice: While DMSO is a common solvent, its properties can change upon freezing.
-
Actionable Steps:
-
Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.
-
If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
-
Consider preparing a slightly less concentrated stock solution for future use.
-
Q3: Can I prepare aqueous working solutions of this compound for my cell-based assays?
A3: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous media can cause precipitation.
-
Recommended Procedure: Perform a serial dilution of your DMSO stock solution in DMSO first, and then add the final, lower concentration DMSO solution to your aqueous buffer or cell culture medium. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and related compounds.
Q2: How should I handle the solid form of this compound?
A2: Handle the solid compound in a clean, dry environment. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice to maintain the compound's integrity.
Q4: What are the visual signs of this compound degradation?
A4: A change in the color of the solution or the appearance of solid particulates can be an indication of degradation or precipitation. If you observe any changes in your solution's appearance, it is best to prepare a fresh stock.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in amber or foil-wrapped polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., DMSO, cell culture medium) at a known concentration.
-
Divide the solution into multiple aliquots in appropriate storage vials.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one aliquot using a validated HPLC method to determine the initial peak area of this compound.
-
-
Incubation:
-
Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C, 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours), remove an aliquot and analyze it by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 peak area.
-
A significant decrease in the main peak area or the appearance of new peaks indicates degradation. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100.
-
V. Signaling Pathways and Experimental Workflows
Ano1 Signaling in Cancer
Anoctamin-1 (ANO1) is a calcium-activated chloride channel that is overexpressed in several cancers and has been shown to play a role in tumor proliferation, migration, and invasion. Its activation can trigger multiple downstream signaling pathways.
Experimental Workflow: Assessing Compound Stability
The following diagram illustrates a typical workflow for assessing the stability of a small molecule inhibitor like this compound.
References
Troubleshooting Ano1-IN-2 electrophysiology experiments
Welcome to the technical support center for Ano1 (TMEM16A) electrophysiology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when studying the Ano1 calcium-activated chloride channel, particularly when using inhibitors like Ano1-IN-2.
Frequently Asked Questions (FAQs)
Section 1: General Electrophysiology & Ano1 Channel Behavior
Q1: My Ano1 currents are very small or absent after establishing a whole-cell configuration. What could be the issue?
A1: This is a common issue that can stem from several factors related to channel activation and recording conditions.
-
Insufficient Intracellular Calcium: Ano1 is a calcium-activated chloride channel (CaCC). Its activation is highly dependent on the intracellular calcium concentration ([Ca²⁺]i).[1][2] At negative membrane potentials, the channel requires several micromolars of [Ca²⁺]i for robust activation.[3]
-
Troubleshooting:
-
Verify Pipette Solution: Ensure your intracellular pipette solution contains an adequate concentration of free Ca²⁺. The EC₅₀ for Ca²⁺ activation is in the low micromolar range.[4][5] A concentration of ~4 µM Ca²⁺ has been shown to produce robust and stable currents in automated patch-clamp systems.
-
Ca²⁺ Buffering: The choice of Ca²⁺ buffer is critical. EGTA is a slow buffer, while BAPTA is a fast buffer. If studying coupling to local Ca²⁺ sources like IP₃ receptors, using EGTA may be preferable. For general activation, ensure the buffer system is correctly calculated to yield the desired free [Ca²⁺].
-
Agonist Stimulation: In many cell types, Ano1 is activated downstream of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that trigger Ca²⁺ release from internal stores. Applying agonists like ATP, UTP, or carbachol can elevate [Ca²⁺]i and activate Ano1 currents.
-
-
-
Channel "Rundown": Ano1 channels, like many native CaCCs, are susceptible to rundown, where channel activity rapidly decreases after patch excision or achieving whole-cell configuration. This can happen within seconds to minutes.
-
Troubleshooting:
-
ATP in Pipette Solution: Include Mg-ATP (2-5 mM) in your intracellular solution. Reversible phosphorylation is thought to play a role in maintaining channel activity, and the absence of ATP can exacerbate rundown.
-
Perforated Patch: Use the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular milieu, which can help preserve the activity of signaling molecules required for stable channel function.
-
Rapid Data Acquisition: Plan your voltage protocols to be executed quickly after breaking into the cell.
-
-
Q2: I'm observing rapid current rundown in my inside-out patch recordings. How can I stabilize the Ano1 current?
A2: Rundown in excised patches is a well-documented challenge. Higher concentrations of Ca²⁺ (>10 µM) applied to the patch can accelerate this process.
-
Troubleshooting:
-
Optimize Ca²⁺ Concentration: Use the lowest Ca²⁺ concentration that still provides a measurable current. While high Ca²⁺ gives a large signal, it can cause the current to run down in under 5 minutes.
-
Include ATP: As with whole-cell recordings, including Mg-ATP in the bath solution perfusing the intracellular side of the patch can help mitigate rundown.
-
Avoid Calmodulin Washout: While direct activation of Ano1 by Ca²⁺ is not mediated by calmodulin (CaM), some studies suggest CaM may have modulatory effects. The loss of endogenous factors from the membrane patch upon excision is a primary reason for rundown. Using perforated patch or recording quickly after excision is the best strategy.
-
Section 2: Issues Specific to this compound and Other Inhibitors
Q3: I'm not seeing a significant inhibitory effect with my Ano1 inhibitor (e.g., CaCCinh-A01, T16Ainh-A01). Why might this be?
A3: The lack of an inhibitory effect can be due to the specific inhibitor used, its mechanism of action, or experimental conditions.
-
Inhibitor Specificity and Mechanism:
-
Different inhibitors have distinct effects. For example, CaCCinh-A01 has been shown to inhibit cancer cell proliferation by promoting the degradation of the Ano1 protein, whereas T16Ainh-A01 does not have the same effect on proliferation despite blocking the channel.
-
Some non-specific CaCC blockers like niflumic acid (NFA) and DIDS can also inhibit other channels, such as voltage-gated K⁺ channels.
-
The efficacy of some inhibitors can be voltage-dependent. For instance, NFA is less effective at negative membrane potentials.
-
-
Troubleshooting:
-
Verify Compound Integrity: Ensure the inhibitor is properly stored and that the working solution is freshly prepared.
-
Use Appropriate Concentrations: Check the literature for the effective IC₅₀ of your specific inhibitor. See the table below for reference values.
-
Consider the Experimental Question: If you are studying the role of Ano1 in cell proliferation, an inhibitor like CaCCinh-A01 might be more appropriate than one that only blocks channel conductance.
-
Control Experiments: Confirm that your cells are expressing functional Ano1 channels by activating them with a known agonist (e.g., ATP) before applying the inhibitor.
-
Q4: My Ano1 inhibitor seems to have off-target effects. How can I confirm the effect is specific to Ano1?
A4: Confirming specificity is crucial. Many early CaCC inhibitors are known to be non-selective.
-
Troubleshooting and Validation:
-
Use Multiple Inhibitors: Demonstrate that structurally different Ano1 inhibitors produce the same physiological effect.
-
Genetic Knockdown/Knockout: The gold standard for confirming specificity is to use siRNA-mediated knockdown or a knockout/knock-in cell line. If the inhibitor has no effect after Ano1 expression is silenced, the effect is likely specific.
-
Test Against Other Channels: If you suspect an off-target effect on another channel (e.g., CFTR, K⁺ channels), perform experiments to directly measure the inhibitor's effect on those channels.
-
Data & Protocols
Table 1: Common Pharmacological Modulators of Ano1
| Compound | Type | Typical IC₅₀ / EC₅₀ | Notes |
| Niflumic Acid (NFA) | Inhibitor | ~10-100 µM | Non-specific; blocks other channels. Efficacy is voltage-dependent. |
| CaCCinh-A01 | Inhibitor | ~1-10 µM | Can promote proteasomal degradation of Ano1; affects cell proliferation. |
| T16Ainh-A01 | Inhibitor | ~1 µM | Potent channel blocker; may not affect cell proliferation in the same way as CaCCinh-A01. |
| Ani9 | Inhibitor | ~50-100 nM | A potent and more selective inhibitor. |
| ATP / UTP | Activator | N/A | Act via purinergic receptors to increase intracellular Ca²⁺. |
Experimental Protocols & Workflows
Protocol 1: Standard Whole-Cell Patch-Clamp for Ano1
This protocol is adapted for recording Ano1 currents from transfected HEK293 cells or other cultured cells.
-
Solutions:
-
External Solution (mM): 146 CsCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (mM): 146 CsCl, 2 MgCl₂, 5 EGTA (for zero Ca²⁺) or a calculated Ca²⁺-EGTA buffer for desired free Ca²⁺ (e.g., ~4 µM), 10 HEPES, 2 Mg-ATP. Adjust pH to 7.3 with NMDG.
-
-
Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3–5 MΩ.
-
Approach a cell and apply light positive pressure.
-
Once touching the cell, release pressure to form a Giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve whole-cell configuration.
-
Allow the cell interior to equilibrate with the pipette solution for 1-2 minutes.
-
Apply a voltage-step or voltage-ramp protocol to elicit currents. A typical step protocol might be from a holding potential of -60 mV to steps ranging from -100 mV to +100 mV.
-
Visual Guides: Diagrams and Pathways
Ano1 Activation and Signaling Pathway
// Nodes GPCR [label="GPCR / RTK Agonist\n(e.g., ATP, EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3R [label="IP3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ano1 [label="Ano1 (TMEM16A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cl_efflux [label="Cl⁻ Efflux &\nDepolarization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., Proliferation, Migration)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GPCR -> Receptor [label=" binds"]; Receptor -> PLC [label=" activates"]; PLC -> PIP2 [label=" cleaves"]; PIP2 -> IP3; IP3 -> IP3R [label=" binds"]; ER -> IP3R [style=invis]; // for positioning IP3R -> Ca_release [label=" opens"]; Ca_release -> Ano1 [label=" activates"]; Ano1 -> Cl_efflux [label=" mediates"]; Cl_efflux -> Downstream; Ano1 -> Downstream [label=" regulates"]; } axdot Caption: Agonist-induced activation pathway of the Ano1 channel.
Electrophysiology Troubleshooting Workflow
Inhibitor Specificity Validation Workflow
References
- 1. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Ca2+‐activated Cl− channel ANO1 by localized Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Ano1 (TMEM16A) chloride channel by calcium is not mediated by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
Technical Support Center: Interpreting Unexpected Results with Ano1-IN-2
Welcome to the technical support center for Ano1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments involving this selective ANO1 channel blocker. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel. It blocks the channel's activity, thereby reducing the flow of chloride ions across the cell membrane. This inhibition can impact various physiological processes that are dependent on ANO1 function, such as cell proliferation, migration, and smooth muscle contraction.[1][2][3]
Q2: I am not observing the expected inhibitory effect on cell proliferation in my cancer cell line. Why might this be?
The role of ANO1 in cancer cell proliferation can be highly cell-type dependent. While this compound has been shown to suppress the proliferation of glioblastoma cells, research with other ANO1 inhibitors has revealed inconsistent effects on proliferation versus migration across different cancer cell lines, such as those from head and neck squamous cell carcinoma.[1][4] The effect of ANO1 inhibition may be influenced by the specific signaling pathways active in your chosen cell line.
Q3: Could this compound be affecting other ion channels in my experimental system?
This compound exhibits selectivity for ANO1 over the closely related ANO2. However, it is a good practice to consider potential off-target effects, as some ANO1 inhibitors have been reported to interact with other channels like CFTR and BEST1. Furthermore, a critical and often overlooked off-target effect of many ANO1 inhibitors is their ability to alter intracellular calcium signaling, independent of ANO1 channel blockade. This could lead to a variety of unexpected cellular responses.
Q4: I am seeing high variability between my experimental replicates. What are the common causes?
High variability can stem from issues with the compound itself or with the assay procedure. Key factors to consider are:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Incomplete dissolution or precipitation in your culture medium can lead to inconsistent effective concentrations. The stability of the compound in your experimental buffer over the course of the experiment should also be considered.
-
Assay Conditions: Inconsistent cell seeding density, edge effects in multi-well plates, and variations in incubation times can all contribute to variability.
Troubleshooting Guides
Issue 1: Unexpected or No Effect on Cell Viability/Proliferation
Potential Cause 1: Cell-Type Specific Role of ANO1
The signaling pathways downstream of ANO1 can vary significantly between different cell types. In some cells, ANO1 may be more critical for migration than for proliferation.
-
Troubleshooting Steps:
-
Validate ANO1 Expression: Confirm that your cell line expresses ANO1 at the protein level using Western blot or immunohistochemistry.
-
Literature Review: Investigate the known role of ANO1 in your specific cell type or a closely related one.
-
Orthogonal Assays: Test the effect of this compound on other cellular functions known to be modulated by ANO1, such as cell migration or invasion.
-
Potential Cause 2: Off-Target Effects on Calcium Signaling
Several ANO1 inhibitors have been shown to affect intracellular calcium levels, which can independently influence cell viability.
-
Troubleshooting Steps:
-
Calcium Imaging: Perform calcium imaging experiments to determine if this compound alters intracellular calcium transients in your cells, both in the presence and absence of other stimuli.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another ANO1 inhibitor from a different chemical class. If both produce the same effect, it is more likely to be an on-target effect.
-
ANO1 Knockdown/Knockout Control: The most definitive control is to use siRNA or CRISPR to reduce or eliminate ANO1 expression. If the inhibitor has no effect in these cells, the previously observed phenotype is likely ANO1-dependent.
-
Data Summary: Selectivity of this compound
| Target | IC50 (µM) |
| ANO1 | 1.75 |
| ANO2 | 7.43 |
This data indicates that this compound is approximately 4.2-fold more selective for ANO1 over ANO2.
Issue 2: Compound Precipitation or Inconsistent Results
Potential Cause: Poor Solubility or Instability
Small molecule inhibitors often have poor solubility in aqueous solutions like cell culture media. The compound may also degrade over time, especially when exposed to light, repeated freeze-thaw cycles, or certain components of the media.
-
Troubleshooting Steps:
-
Check Solubility: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous experimental medium, visually inspect for any signs of precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Fresh Preparations: Prepare working solutions of this compound fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C in amber vials to protect from light.
-
Workflow for Addressing Solubility Issues
Caption: A logical workflow for addressing compound solubility issues.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO alone).
-
Incubation: Treat the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Troubleshooting for Cell Viability Assays
| Issue | Potential Cause | Suggested Solution |
| High background in cell-free wells | This compound may directly reduce the MTT reagent. | Run a cell-free control with the inhibitor. If interference is confirmed, switch to a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay. |
| Low absorbance readings | Cell seeding density is too low, or incubation time is too short. | Optimize cell number and treatment duration. |
| High variability between replicates | Uneven cell seeding or incomplete dissolution of this compound. | Ensure a homogenous single-cell suspension before seeding. Visually confirm the compound is dissolved in the media. |
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a basic framework for recording ANO1 currents.
-
Cell Preparation: Culture cells expressing ANO1 on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NMDG).
-
Internal Solution (in mM): 140 NMDG-Cl, 10 HEPES, 5 EGTA, and an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (pH 7.2 with NMDG).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ANO1 currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration. Include a vehicle control.
-
Signaling Pathway and Potential for Off-Target Effects
Caption: this compound directly inhibits ANO1, but may have off-target effects on calcium signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ano1-IN-2 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ANO1 inhibitor, Ano1-IN-2, in in vivo experimental models. The following information is intended to help minimize potential toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Compound 10q) is a selective inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel.[1] ANO1, also referred to as Transmembrane protein 16A (TMEM16A), is involved in various physiological processes, including smooth muscle contraction, epithelial secretion, and neuronal excitability.[2][3][4] In pathological conditions such as cancer, ANO1 overexpression has been linked to increased cell proliferation, migration, and invasion.[5] this compound exerts its effects by blocking the ANO1 channel, thereby inhibiting the flow of chloride ions and modulating downstream cellular processes.
Q2: What are the potential sources of in vivo toxicity with this compound?
While specific in vivo toxicity data for this compound is not extensively published, potential toxicity can be extrapolated from the function of ANO1 and general principles of pharmacology. Potential sources of toxicity may include:
-
On-target effects: Since ANO1 is expressed in various healthy tissues, its inhibition can lead to undesired physiological effects. For example, its role in gastrointestinal motility and secretion could lead to related side effects.
-
Off-target effects: this compound may interact with other proteins or channels, leading to unintended biological consequences. It shows some selectivity for ANO1 over ANO2, but interactions with other channels or enzymes at higher concentrations cannot be ruled out without specific studies.
-
Formulation-related toxicity: The excipients and vehicles used to dissolve and administer this compound can have their own biological effects, especially at high concentrations or with prolonged administration.
-
Metabolite toxicity: The metabolites of this compound produced by the body could have different toxicological profiles than the parent compound.
Q3: Are there any known toxicities associated with other ANO1 inhibitors?
Several ANO1 inhibitors have been studied, and some have been noted to have indirect effects, such as altering intracellular calcium signaling, which could contribute to toxicity. For instance, some inhibitors like CaCCinh-A01, niclosamide, and MONNA were found to decrease intracellular calcium elevation. Natural compounds with ANO1 inhibitory activity, such as vitexicarpin, have been suggested to have a more favorable toxicity profile. Researchers should be aware that different inhibitors, even within the same class, can have distinct toxicological profiles.
Troubleshooting Guide: Minimizing In Vivo Toxicity
Issue 1: Observed signs of toxicity (e.g., weight loss, lethargy, organ-specific toxicity).
Possible Cause & Solution
-
Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Step: Conduct a dose-ranging study to determine the MTD in your specific animal model. Start with a low dose and gradually escalate to find a balance between efficacy and toxicity.
-
-
Inadequate formulation: Poor solubility of this compound can lead to precipitation at the injection site or inefficient absorption, while certain vehicles can cause local or systemic toxicity.
-
Troubleshooting Step: Optimize the formulation. Consider using alternative, well-tolerated vehicles. For poorly soluble compounds, strategies like creating a suspension, using solubilizing excipients, or employing advanced formulation techniques like lipid-polymer hybrid nanoparticles can improve solubility and bioavailability while potentially reducing toxicity.
-
-
Route of administration: The chosen route may lead to high peak plasma concentrations (Cmax), which can be associated with toxicity.
-
Troubleshooting Step: Evaluate alternative routes of administration. For example, continuous infusion may help maintain therapeutic levels while avoiding high Cmax. If using oral administration, formulation strategies can be employed to control the release profile.
-
Issue 2: Lack of efficacy at non-toxic doses.
Possible Cause & Solution
-
Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting Step: Perform pharmacokinetic (PK) studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data will help in understanding the drug's exposure levels. Formulation optimization can also enhance bioavailability.
-
-
Rapid metabolism/clearance: The compound may be cleared from the body too quickly to exert a therapeutic effect.
-
Troubleshooting Step: PK studies will reveal the half-life of this compound. If clearance is too rapid, consider strategies like co-administration with an inhibitor of relevant metabolic enzymes (pharmacodynamic modulation), though this requires a thorough understanding of the drug's metabolic pathways.
-
Experimental Protocols
Protocol 1: Basic In Vivo Dose-Ranging and Toxicity Assessment
-
Animal Model: Select a relevant animal model (e.g., mouse, rat) based on the research question.
-
Group Allocation: Divide animals into a vehicle control group and at least 3-4 dose groups of this compound.
-
Formulation Preparation: Prepare the this compound formulation. A common starting point for preclinical studies is a simple suspension in a vehicle like 0.5% methylcellulose with or without a surfactant like Tween 80. Ensure the formulation is homogenous and stable.
-
Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) once daily for a set period (e.g., 7-14 days).
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and food/water intake.
-
End of Study: Collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidneys). Collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity.
Quantitative Data Summary
As specific quantitative toxicity data for this compound is limited in the public domain, the following table summarizes the IC50 values for this compound and another commonly used inhibitor, CaCCinh-A01, to provide a comparative context of their potency.
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | ANO1 | 1.75 µM | Not specified | |
| ANO2 | 7.43 µM | Not specified | ||
| CaCCinh-A01 | ANO1 | Varies | Multiple cancer cell lines |
Note: IC50 values can vary depending on the experimental conditions and cell line used.
Signaling Pathways and Experimental Workflows
The inhibition of ANO1 by this compound can impact several downstream signaling pathways that are crucial in cancer progression. Understanding these pathways can help in designing experiments and interpreting results.
Diagram 1: Key Signaling Pathways Modulated by ANO1
Caption: ANO1 is activated by intracellular calcium and modulates pro-survival signaling pathways like EGFR, MAPK/ERK, and PI3K/AKT. This compound inhibits ANO1, thereby disrupting these downstream effects.
Diagram 2: Experimental Workflow for In Vivo Toxicity and Efficacy Study
Caption: A phased approach for evaluating the in vivo performance of this compound, starting with formulation and safety assessment, followed by efficacy testing and comprehensive data analysis.
Disclaimer: This information is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. Vitexicarpin suppresses colorectal and non-small cell lung cancer via selective inhibition of Anoctamin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Ano1-IN-2 batch-to-batch variability
Welcome to the technical support center for Ano1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Anoctamin-1 (ANO1) channel, also known as Transmembrane member 16A (TMEM16A).[1][2] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[3][4][5] Dysregulation of ANO1 has been implicated in several diseases, including cancer, asthma, and hypertension. This compound exerts its effect by blocking the ANO1 channel, thereby inhibiting the flow of chloride ions across the cell membrane.
Q2: What are the reported IC50 values for this compound?
This compound is a selective inhibitor of the ANO1 channel with a reported IC50 of 1.75 μM. It also shows some activity against the related channel ANO2, with a reported IC50 of 7.43 μM.
Q3: My this compound solution has changed color. What should I do?
A change in the color of your this compound solution may indicate chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh stock from a new aliquot of the compound to ensure the integrity of your experiments.
Q4: I'm observing precipitation in my frozen stock solution of this compound after thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Storage Concentration: Storing the compound at a very high concentration can increase the likelihood of precipitation. Consider preparing and storing stock solutions at a slightly lower concentration.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide: Batch-to-Batch Variability
While specific reports on this compound batch-to-batch variability are not widely documented, it is a potential issue for any small molecule inhibitor. Inconsistent experimental results between different lots of this compound may be attributable to variations in purity, isomeric ratio, or the presence of trace impurities.
Issue: Inconsistent IC50 values or unexpected biological effects between different batches of this compound.
This is a critical issue that can compromise the reproducibility of your research. The following steps provide a systematic approach to investigate and mitigate potential batch-to-batch variability.
Step 1: Initial Compound Verification
Before starting your experiments, it is crucial to verify the quality of each new batch of this compound.
Experimental Protocol: Quality Control Checks
-
Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. This document should provide information on the compound's identity, purity (typically determined by HPLC and/or NMR), and other quality control parameters.
-
Analytical Validation (Optional but Recommended): If you have access to analytical chemistry facilities, consider performing your own in-house validation.
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound and identify any potential impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
-
Step 2: Functional Assay Validation
Once the chemical integrity of the new batch is confirmed, it is essential to validate its biological activity in a standardized functional assay.
Experimental Protocol: Standardized IC50 Determination
-
Cell Line: Use a consistent cell line that endogenously expresses ANO1 or a well-characterized recombinant cell line.
-
Assay Conditions: Keep all assay parameters constant, including cell density, incubation time, temperature, and the concentration of the ANO1 activator (e.g., a calcium ionophore like ionomycin).
-
Dose-Response Curve: Perform a full dose-response curve with the new batch of this compound and compare it to the dose-response curve of a previously validated batch.
-
Data Analysis: Calculate the IC50 value for the new batch and compare it to the expected value and the value obtained from your reference batch. A significant deviation may indicate a difference in potency.
Data Presentation: Comparing this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 98.9% | >98% |
| Molecular Weight (MS) | Confirmed | Confirmed | Matches expected MW |
| IC50 (Functional Assay) | 1.8 µM | 2.5 µM | Within 2-fold of reference |
Step 3: Troubleshooting Inconsistent Results
If you observe significant variability between batches, consider the following troubleshooting steps.
Issue: New batch of this compound is less potent.
-
Possible Cause: Lower purity or the presence of inactive isomers.
-
Troubleshooting:
-
Review the CoA and any in-house analytical data for purity discrepancies.
-
If possible, obtain a new batch from the supplier and repeat the validation.
-
Adjust the concentration used in your experiments based on the new, validated IC50 value, but be cautious as higher concentrations may lead to off-target effects.
-
Issue: New batch of this compound shows unexpected off-target effects or cellular toxicity.
-
Possible Cause: Presence of cytotoxic impurities.
-
Troubleshooting:
-
Examine the HPLC or NMR data for the presence of unknown peaks that might represent impurities.
-
Test the inhibitor in a counterscreen using a cell line that does not express ANO1 to determine if the observed effects are independent of ANO1 inhibition.
-
Lower the concentration of the inhibitor to the minimum required for on-target inhibition to minimize off-target effects.
-
Visualizing Key Concepts
To further aid in understanding the context of this compound experiments, the following diagrams illustrate the relevant signaling pathway, a general experimental workflow, and a logical approach to troubleshooting.
Caption: ANO1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]
- 5. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Ano1-IN-2 in cancer cells
Welcome to the technical support center for Ano1-IN-2. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during their in-vitro and in-vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you investigate and overcome potential resistance to ANO1 inhibition in cancer cells.
Disclaimer: Specific mechanisms of acquired resistance to this compound have not been extensively documented in published literature. The guidance provided here is based on the known functions of its target, Anoctamin-1 (ANO1), and established principles of resistance to targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its role in cancer?
This compound is a pharmacological inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1] ANO1 is a calcium-activated chloride channel that is overexpressed in various cancers, including head and neck, breast, lung, and gastrointestinal stromal tumors.[1][2] Its overexpression is often correlated with increased tumor growth, metastasis, and poor prognosis.[2] ANO1 promotes cancer progression by modulating key signaling pathways crucial for cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[2]
Q2: How does inhibiting ANO1 affect cancer cells?
Inhibition of ANO1's channel activity or reduction of its protein expression has been shown to decrease cancer cell viability, suppress proliferation, and induce apoptosis (programmed cell death). By blocking ANO1, inhibitors can suppress the downstream signaling cascades that cancer cells rely on for growth. For example, ANO1 inhibition can lead to reduced phosphorylation of EGFR, AKT, and ERK.
Troubleshooting Guide: Resistance to this compound
This guide addresses the common issue of observing decreased efficacy of this compound over time, suggesting the development of resistance.
Q1: My cancer cells initially responded to this compound, but are now proliferating again. What are the likely mechanisms of resistance?
When cancer cells develop resistance to a targeted inhibitor like this compound, they often do so by reactivating the same survival pathways that the drug initially shut down. Based on the known function of ANO1, potential resistance mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may compensate for the loss of ANO1 signaling by upregulating parallel or downstream pathways. The most common culprits are the EGFR, PI3K/Akt, and MAPK/ERK pathways, which can be hyper-activated to restore pro-survival signals.
-
Gene Amplification or Mutation: The cells could acquire new mutations or gene amplifications that lead to the reactivation of these key pathways. For example, amplification of the EGFR gene could render the cells less dependent on ANO1 for EGFR signaling.
-
Target Modification (Less Common for this class): In some targeted therapies, the target protein itself mutates, preventing the inhibitor from binding. While not yet documented for ANO1 inhibitors, this remains a theoretical possibility.
-
Drug Efflux: Cells may increase the expression of membrane pumps that actively remove this compound from the cell, lowering its effective intracellular concentration.
Caption: Potential mechanisms of resistance to ANO1 inhibition.
Q2: How can I experimentally investigate the cause of resistance in my cell line?
A systematic approach is required to pinpoint the resistance mechanism. We recommend a workflow that begins with confirming the resistance and then explores changes in key signaling pathways.
Caption: Experimental workflow for investigating resistance.
1. Confirm Resistance: Compare the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line versus the original, sensitive (parental) cell line using a cell viability assay. A significant increase in the IC50 value confirms resistance.
2. Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the EGFR, PI3K/Akt, and MAPK/ERK pathways. Compare resistant and parental cells, both with and without this compound treatment. Increased phosphorylation of proteins like EGFR, Akt, or ERK in the resistant line, even in the presence of the inhibitor, strongly suggests a bypass mechanism.
3. Assess Gene and Protein Expression: Check the expression level of ANO1 itself. While a decrease is unlikely to be a primary resistance driver, it's an important control. More importantly, look for upregulation of receptor tyrosine kinases like EGFR.
Data Presentation: Comparing Sensitive and Resistant Cells
Summarize your findings in clear tables to easily compare results.
Table 1: Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) | Fold Change |
|---|---|---|
| Parental (Sensitive) | e.g., 2.5 µM | 1x |
| Resistant | e.g., 25 µM | 10x |
Table 2: Protein Expression & Phosphorylation (Relative Densitometry from Western Blot)
| Protein | Parental Cells | Resistant Cells |
|---|---|---|
| Total ANO1 | 1.0 | e.g., 0.9 |
| Total EGFR | 1.0 | e.g., 3.5 |
| Phospho-EGFR | 1.0 | e.g., 4.0 |
| Phospho-ERK1/2 | 1.0 | e.g., 3.2 |
| Phospho-Akt | 1.0 | e.g., 2.8 |
(Values are normalized to the parental cell line)
Q3: What are the potential strategies to overcome this compound resistance?
Once you have evidence suggesting a bypass mechanism, the most logical strategy is combination therapy.
-
Dual Inhibition: If you observe upregulation of the EGFR pathway, a combination of this compound with an EGFR inhibitor (e.g., Gefitinib, Cetuximab) may restore sensitivity. Similarly, if the PI3K/Akt or MAPK/ERK pathways are activated, combine this compound with specific inhibitors for PI3K, Akt, or MEK.
-
Combination with Chemotherapy: Preclinical studies have shown that ANO1 blockade can enhance the anti-tumor effects of standard chemotherapeutic agents like cisplatin.
-
Evaluate Alternative ANO1 Inhibitors: Several other ANO1 inhibitors have been identified, some of which may have different binding modes or secondary effects. Testing inhibitors like Ani9 or Vitexicarpin could be informative.
References
Technical Support Center: Improving the Selectivity of ANO1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Anoctamin-1 (ANO1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My candidate ANO1 inhibitor shows variable potency across different assays. What could be the cause?
A1: Discrepancies in inhibitor potency can arise from several factors:
-
Assay Format: Different assay technologies (e.g., cell-based fluorescence assays vs. electrophysiology) have varying sensitivities and endpoints.
-
Cell Line Differences: The expression levels of ANO1 and interacting partners can vary between cell lines, affecting inhibitor efficacy.[1]
-
Off-Target Effects: Your compound might be indirectly affecting ANO1 activity by modulating intracellular calcium levels or other signaling pathways.[2][3][4] It is crucial to rule out effects on intracellular calcium signaling.[1]
-
Compound Stability and Solubility: Poor solubility or degradation of the compound in assay buffers can lead to inconsistent results.
Q2: How can I determine if my ANO1 inhibitor has off-target effects on other ion channels?
A2: To assess selectivity, it is essential to perform counter-screens against other relevant ion channels. Key channels to consider include:
-
ANO2 (TMEM16B): As the closest homolog of ANO1, it is a primary candidate for off-target activity.
-
CFTR (Cystic Fibrosis Transmembrane Conductance Regulator): This is another important chloride channel, and testing against it can help establish the selectivity profile of your inhibitor.
-
Volume-Regulated Anion Channels (VRACs): Some calcium-activated chloride channel (CaCC) inhibitors have been shown to affect VRAC activity.
Q3: My high-throughput screening (HTS) for ANO1 inhibitors is showing a high rate of false positives. What are the common causes and how can I mitigate this?
A3: High false-positive rates in HTS are often due to:
-
Compound Interference: Some compounds may interfere with the assay signal itself (e.g., autofluorescence in YFP-based assays).
-
Cytotoxicity: Compounds that are toxic to the cells will nonspecifically reduce the assay signal.
-
Indirect ANO1 Modulation: As mentioned in Q1, compounds can indirectly affect ANO1 by altering intracellular calcium levels.
To mitigate this, it is advisable to perform secondary assays to confirm true hits and triage false positives early in the process. This includes cytotoxicity assays and counter-screens to check for effects on intracellular calcium.
Q4: What are the key signaling pathways that ANO1 is involved in, and how might this affect my inhibitor studies?
A4: ANO1 is implicated in several signaling pathways that can influence cellular processes like proliferation and migration, particularly in cancer. Key pathways include:
-
EGFR Signaling: ANO1 can interact with and modulate the epidermal growth factor receptor (EGFR) signaling pathway, impacting downstream effectors like MAPK/ERK and PI3K/Akt.
-
PI3K/Akt Pathway: Inhibition of ANO1 has been shown to inactivate the PI3K/Akt signaling pathway in some cancers.
-
MAPK/ERK Pathway: ANO1 can activate the Ras-Raf-MEK-ERK1/2 signaling pathway to promote tumor cell growth.
Understanding these pathways is crucial as your inhibitor's effect on ANO1 could have broader consequences on cell signaling, which can be explored as a therapeutic strategy.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in the YFP-based iodide influx assay.
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure consistent cell seeding density and viability. Perform a cell viability assay (e.g., MTS) in parallel. |
| Compound Precipitation | Visually inspect assay plates for compound precipitation. Test compound solubility in the assay buffer. |
| Reagent Variability | Use freshly prepared reagents. Ensure consistent concentrations of ATP and iodide. |
| Signal Interference | Pre-read plates before adding reagents to check for autofluorescent compounds. |
Problem 2: Inhibitor shows potency in the YFP assay but is inactive in patch-clamp electrophysiology.
| Potential Cause | Troubleshooting Step |
| Indirect Inhibition | The compound may not be a direct channel blocker but could be affecting intracellular calcium signaling. Measure intracellular calcium levels in the presence of the compound using an indicator like Fluo-4. |
| Assay Conditions | The buffer compositions and recording conditions in patch-clamp are different from the HTS assay. Optimize patch-clamp solutions. |
| Compound Access | The inhibitor may have poor membrane permeability and cannot reach its binding site from the extracellular side in the patch-clamp configuration. |
Problem 3: Difficulty confirming target engagement in a cellular context.
| Potential Cause | Troubleshooting Step |
| Weak Binding Affinity | The inhibitor may have a low affinity for ANO1 in the complex cellular environment. |
| Lack of a suitable assay | Traditional methods may not be sensitive enough. |
| Alternative Method | Consider using a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of the inhibitor to ANO1 in intact cells. This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. |
Quantitative Data Summary
The following tables summarize the potency of various ANO1 inhibitors.
Table 1: IC50 Values of Selected ANO1 Inhibitors
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| Ani9 | 0.077 | Apical membrane current | |
| T16Ainh-A01 | 1.39 | Apical membrane current | |
| MONNA | 1.95 | Apical membrane current | |
| Schisandrathera D | 5.24 | YFP fluorescence | |
| Idebenone | Varies | YFP fluorescence | |
| Miconazole | Varies | YFP fluorescence | |
| Plumbagin | Varies | YFP fluorescence | |
| Hemin | 3 | YFP fluorescence | |
| Diethylstilbestrol (DES) | Varies | YFP fluorescence | |
| cis-Resveratrol | 10.6 | YFP fluorescence | |
| trans-Resveratrol | 102 | YFP fluorescence |
Experimental Protocols
Protocol 1: YFP-Based High-Throughput Screening for ANO1 Inhibitors
This protocol is adapted from methods used to identify novel ANO1 inhibitors.
Principle: Fischer rat thyroid (FRT) cells are co-transfected to stably express human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant. Activation of ANO1 by an agonist like ATP, which increases intracellular calcium, leads to an influx of iodide. This iodide influx quenches the YFP fluorescence. An effective ANO1 inhibitor will prevent this quenching.
Methodology:
-
Cell Culture: Culture FRT cells stably expressing human ANO1 and YFP-F46L/H148Q/I152L in 96-well black-walled microplates.
-
Compound Incubation: Pre-incubate the cells with test compounds at the desired concentrations for 10-20 minutes.
-
Assay Initiation: Transfer the plate to a plate reader capable of kinetic fluorescence measurements.
-
Signal Measurement: Initiate YFP fluorescence reading. After a baseline is established, inject a solution containing ATP (e.g., 100 µM) and iodide.
-
Data Analysis: The rate of fluorescence quenching is proportional to ANO1 activity. Calculate the percent inhibition for each compound by comparing the quenching rate in the presence of the compound to the control (vehicle-treated) wells.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Confirmation of Direct ANO1 Inhibition
This protocol is a standard method to directly measure ion channel activity.
Principle: This technique allows for the direct measurement of chloride currents through ANO1 channels in the cell membrane of a single cell. A potent and direct inhibitor will reduce or block this current.
Methodology:
-
Cell Preparation: Use cells expressing ANO1 (e.g., transiently transfected HEK293 cells or stably expressing FRT cells).
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solution Composition:
-
Bath Solution (extracellular): Typically contains (in mM): 140 NMDG-Cl, 1 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES, pH 7.4.
-
Pipette Solution (intracellular): Typically contains (in mM): 130 CsCl, 0.5 EGTA, 1 MgCl2, 1 Tris-ATP, 10 HEPES, pH 7.2. The free calcium concentration can be buffered to a specific level to activate ANO1.
-
-
Current Recording: Apply a voltage protocol to elicit ANO1 currents.
-
Inhibitor Application: Perfuse the test inhibitor onto the cell and record the change in current amplitude. A reduction in current indicates inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is based on the principle of ligand-induced thermal stabilization of the target protein.
Principle: The binding of a small molecule inhibitor to its target protein, ANO1, can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates treated with the inhibitor and then quantifying the amount of soluble ANO1 remaining compared to a control.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.
-
Heating: Lyse the cells and heat the lysates at a range of temperatures.
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Quantify the amount of soluble ANO1 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Workflow for identifying and validating selective ANO1 inhibitors.
Caption: Key signaling pathways modulated by ANO1 in cancer.
Caption: Troubleshooting logic for inconsistent ANO1 inhibitor activity.
References
- 1. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ANO1 Inhibitors: Ano1-IN-2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ano1-IN-2 with other known inhibitors of Anoctamin-1 (ANO1), a calcium-activated chloride channel implicated in various physiological processes and diseases, including cancer. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these research compounds.
Quantitative Performance of ANO1 Inhibitors
The following table summarizes the in vitro efficacy and selectivity of this compound and other notable ANO1 inhibitors. The data has been compiled from various studies, and direct comparison should be approached with consideration of the different experimental conditions.
| Inhibitor | Target(s) | IC50 (ANO1) | IC50 (ANO2) | Cell Line(s) | Key Findings | Reference(s) |
| This compound | ANO1, ANO2 | 1.75 µM | 7.43 µM | U251, U138-MG, U-87MG | Selective ANO1 blocker; strongly suppresses glioblastoma cell proliferation, migration, and invasion. | [1] |
| Ani9 | ANO1 | 77 nM | >10 µM | FRT-ANO1 | Highly potent and selective for ANO1 over ANO2; does not affect intracellular calcium signaling or CFTR channels. | [2][3][4] |
| T16Ainh-A01 | ANO1, ANO2 | 1.39 µM | Potently inhibits | FRT-ANO1, PC-3, HCT116, HT-29 | Inhibits ANO1 current; weak effect on cell viability but can suppress cell migration. | [3] |
| MONNA | ANO1, ANO2 | 1.95 µM | Potently inhibits | FRT-ANO1 | Inhibits both ANO1 and ANO2. | |
| CaCCinh-A01 | ANO1 | - | - | PC-3, HCT116, HT-29 | Reduces cell viability in a dose-dependent manner, potentially by promoting proteasomal degradation of ANO1. | |
| cis-Resveratrol | ANO1 | 10.6 µM | - | PC-3 | Inhibits ANO1 activity and downregulates ANO1 expression. | |
| Ani-D2 | ANO1 | 2.64 µM | - | PC-3, CAL-27 | Potent and selective inhibitor; reduces ANO1 protein expression and cell viability. |
Experimental Methodologies
Detailed protocols for the key assays used to characterize ANO1 inhibitors are provided below.
YFP-Based Halide Transport Assay
This assay is a common high-throughput screening method to identify and characterize ANO1 inhibitors.
-
Principle: Cells co-expressing ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) are used. Activation of ANO1 leads to an influx of iodide ions, which quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to ANO1 activity, and inhibitors will reduce this rate.
-
Protocol:
-
Cell Seeding: Plate cells stably co-expressing ANO1 and a YFP halide sensor (e.g., YFP-F46L/H148Q/I152L) in a 96-well black-walled microplate. Culture until confluent.
-
Compound Incubation: Wash the cells with a physiological buffer (e.g., PBS). Add the test compounds (like this compound) at various concentrations and incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Assay Measurement: Place the plate in a fluorescence microplate reader.
-
ANO1 Activation and Iodide Influx: Establish a baseline fluorescence reading for a few seconds. Inject an iodide-containing solution with an ANO1 activator (e.g., 100 µM ATP to stimulate purinergic receptors and increase intracellular Ca2+) into each well.
-
Data Acquisition: Continuously measure the YFP fluorescence at short intervals (e.g., every 400 ms) for a defined period.
-
Analysis: Calculate the initial rate of fluorescence decrease. The inhibitory effect of the test compound is determined by comparing the rate of quenching in the presence of the inhibitor to the control (vehicle-treated) wells. IC50 values are calculated from the dose-response curves.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel modulators.
-
Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane. The membrane patch is then ruptured, allowing for control of the membrane potential (voltage-clamp) and measurement of the ionic currents flowing through the entire cell membrane.
-
Protocol:
-
Cell Preparation: Use cells overexpressing ANO1 (e.g., HEK293T or FRT cells) plated on glass coverslips.
-
Solutions: Prepare an extracellular (bath) solution and an intracellular (pipette) solution with appropriate ionic compositions.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording:
-
Mount the coverslip in the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Upon contact with the cell, release the pressure and apply gentle suction to form a GΩ seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.
-
-
Inhibitor Application: After establishing a stable baseline current, perfuse the test inhibitor (e.g., this compound) into the bath and record the changes in the ANO1 current.
-
Analysis: Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after inhibitor application to determine the percentage of inhibition.
-
Cell Viability Assay (CCK-8)
This colorimetric assay is used to assess the effect of ANO1 inhibitors on cell proliferation and cytotoxicity.
-
Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., glioblastoma cell lines U251, U87-MG) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ANO1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Transwell Migration and Invasion Assays
These assays evaluate the effect of ANO1 inhibitors on the migratory and invasive potential of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migrating cells move through the pores to the lower surface of the membrane. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), and cells must degrade this matrix to migrate.
-
Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of the Transwell inserts (typically with 8 µm pores) with Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Starve the cells in a serum-free medium for several hours before the assay.
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in a serum-free medium containing the test inhibitor (e.g., 10 µM this compound) or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a period that allows for migration/invasion (e.g., 16-24 hours).
-
Cell Removal and Staining:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the migrated/invaded cells with a staining solution (e.g., crystal violet).
-
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields for each membrane.
-
Visualizing the Landscape of ANO1 Inhibition
ANO1 Signaling Pathways in Cancer
ANO1 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the central role of ANO1 in activating these oncogenic pathways.
Caption: ANO1-mediated signaling pathways in cancer.
Experimental Workflow for ANO1 Inhibitor Evaluation
The following workflow outlines a typical experimental pipeline for the identification and characterization of novel ANO1 inhibitors.
Caption: A typical experimental workflow for evaluating ANO1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 4. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ano1-IN-2 in Glioblastoma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Ano1-IN-2's effectiveness in glioblastoma (GBM), comparing it with alternative Anoctamin-1 (ANO1) inhibitors. This document synthesizes experimental data on cell viability, apoptosis, and cell migration, offering detailed protocols and visualizing key signaling pathways to support further research and development in glioblastoma therapeutics.
Introduction to Ano1 in Glioblastoma
Anoctamin-1 (ANO1), a calcium-activated chloride channel, is overexpressed in glioblastoma and plays a crucial role in tumor progression.[1] Its involvement in cell proliferation, migration, and invasion makes it a promising therapeutic target.[1][2] this compound is a selective inhibitor of the ANO1 channel, demonstrating significant potential in suppressing the growth of glioblastoma cells.[3] This guide evaluates the experimental evidence supporting the anti-glioblastoma effects of this compound and compares its performance with other known ANO1 inhibitors, T16Ainh-A01 and Niclosamide.
Comparative Analysis of Ano1 Inhibitors
The efficacy of this compound against glioblastoma is benchmarked against two other inhibitors, T16Ainh-A01 and Niclosamide, which also target the ANO1 channel. The following tables summarize the available quantitative data from in vitro studies on glioblastoma and other cancer cell lines.
Table 1: Inhibitor Potency (IC50 Values)
| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |
| This compound | ANO1 Channel | 1.75 µM | Not specified | [3] |
| T16Ainh-A01 | ANO1 Channel | 1.39 ± 0.59 µM | FRT-ANO1 cells | |
| Niclosamide | Multiple Pathways | Varies (see below) | Glioblastoma cells | |
| Niclosamide | Metabolic Activity | ~0.5 - 5 µM | Primary GBM cells |
Note: The IC50 for this compound is for the ANO1 channel itself, with strong suppression of glioblastoma cell proliferation noted. Niclosamide's IC50 varies across different primary glioblastoma cell lines, reflecting tumor heterogeneity.
Table 2: Effects on Glioblastoma Cell Viability and Proliferation
| Inhibitor | Concentration | Effect on Cell Viability/Proliferation | Glioblastoma Cell Line | Reference |
| This compound | 10 µM | Strong suppression of proliferation | U251 | |
| T16Ainh-A01 | Not specified | Weak inhibitory effect on viability | PC-3, HCT116, HT-29 | |
| Niclosamide | 1 µM | Significant decrease in metabolic activity | Primary GBM cells |
Table 3: Effects on Glioblastoma Cell Migration and Invasion
| Inhibitor | Concentration | Effect on Cell Migration/Invasion | Glioblastoma Cell Line | Reference |
| This compound | 10 µM | Significant suppression of migration and invasion | U251 | |
| T16Ainh-A01 | Not specified | Significant suppression of migration | Various cancer cells | |
| Niclosamide | Not specified | Anti-migratory effects | Primary GBM cells |
Table 4: Effects on Apoptosis
| Inhibitor | Effect on Apoptosis | Glioblastoma Cell Line | Reference |
| This compound | Data not available | - | - |
| T16Ainh-A01 | Weak effect | Various cancer cells | |
| Niclosamide | Induces apoptosis (PARP cleavage) | U-87 MG |
Signaling Pathways Targeted by Ano1 Inhibition
Ano1 is implicated in several critical signaling pathways that drive glioblastoma progression. Inhibition of ANO1, including by this compound, is expected to disrupt these pathways, leading to reduced tumor growth and invasion.
Ano1-EGFRvIII Signaling Pathway
In glioblastoma stem cells, ANO1 interacts with and stabilizes the epidermal growth factor receptor variant III (EGFRvIII), a constitutively active mutant that promotes tumor progression. This stabilization prevents the degradation of EGFRvIII, leading to the activation of downstream pro-survival and pro-proliferation signals. Inhibition of ANO1 disrupts this interaction, leading to the suppression of EGFRvIII expression and related stem cell factors.
Ano1-EGFRvIII signaling cascade in glioblastoma.
Ano1-CaMKII Signaling Pathway
Ano1's surface expression and channel activity in glioblastoma cells are enhanced by Calcium/calmodulin-dependent protein kinase II (CaMKII) β. This interaction is crucial for the migration and invasion of glioblastoma cells. Pharmacological inhibition of CaMKII has been shown to reduce the surface expression and activity of ANO1.
References
A Comparative Guide to Ano1-IN-2 and CaCCinh-A01 in Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used ANO1/TMEM16A inhibitors, Ano1-IN-2 and CaCCinh-A01, in the context of cell proliferation research. Anoctamin-1 (ANO1), a calcium-activated chloride channel, is a well-documented driver of cell proliferation in various cancers, making it a prime target for therapeutic development. Understanding the nuances of the available inhibitors is critical for designing robust experiments and interpreting results accurately.
At a Glance: Key Differences
| Feature | This compound | CaCCinh-A01 |
| Primary Mechanism | Selective ANO1 channel blocker[1] | ANO1 channel blocker and induces ANO1 protein degradation[2][3][4] |
| Effect on ANO1 Protein | Does not induce protein degradation[5] | Promotes ER-associated proteasomal degradation of ANO1 |
| Potency (Glioblastoma) | IC₅₀ ~1.75 µM (ANO1 channel block) | GI₅₀ = 41.89 µM (U-251 cells); 89.38 µM (U138-MG cells) |
| Selectivity | Selective for ANO1 over ANO2 | Known to have off-target effects on other channels (e.g., BKCa) and processes |
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and CaCCinh-A01 effectively inhibit the proliferation of cancer cells overexpressing ANO1, their underlying mechanisms differ significantly.
This compound acts as a selective blocker of the ANO1 channel, directly inhibiting the flow of chloride ions. This disruption of ion homeostasis interferes with downstream signaling pathways that are crucial for cell cycle progression and proliferation. Notably, studies have shown that this compound does not affect the overall protein levels of ANO1.
CaCCinh-A01 , in contrast, exhibits a dual mechanism of action. It not only blocks the ANO1 channel but also promotes the degradation of the ANO1 protein itself. This is achieved by facilitating the ubiquitination of ANO1, leading to its degradation via the endoplasmic reticulum-associated proteasomal pathway. This reduction in the total cellular pool of ANO1 protein can lead to a more sustained and potent inhibition of its pro-proliferative functions.
Signaling Pathways Implicated in ANO1-Mediated Cell Proliferation
Inhibition of ANO1 by either compound can impact several key signaling pathways known to drive cancer cell proliferation. Overexpression of ANO1 has been shown to activate pathways such as the EGFR/MAPK and PI3K/AKT signaling cascades.
Quantitative Comparison of Anti-Proliferative Activity
Direct comparative studies between this compound and CaCCinh-A01 in the same cell line are limited. However, data from separate studies on glioblastoma cell lines provide an indication of their relative potencies.
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |
| This compound | - | ANO1 channel block | 1.75 µM | |
| CaCCinh-A01 | U-251 | CellTiter-Glo | 41.89 µM | |
| CaCCinh-A01 | U138-MG | CellTiter-Glo | 89.38 µM |
Note: IC₅₀ refers to the half-maximal inhibitory concentration, while GI₅₀ refers to the concentration causing 50% growth inhibition. These values are context-dependent and can vary based on the cell line and assay conditions.
Experimental Protocols
Cell Proliferation Assays
A common method to assess the effect of these inhibitors on cell proliferation is the use of colorimetric or fluorometric assays that measure metabolic activity or DNA content.
1. MTT/XTT/WST-1 Assay (Metabolic Activity)
This assay is based on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or CaCCinh-A01 (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the MTT/XTT/WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value using a dose-response curve.
2. CyQUANT® Direct Cell Proliferation Assay (DNA Content)
This assay uses a fluorescent dye that binds to DNA, providing a direct measure of cell number.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Lysis and Staining: Add the CyQUANT® reagent, which contains a cell lysis buffer and the DNA-binding dye, to each well.
-
Incubation: Incubate for a specified time at 37°C.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Similar to the MTT assay, normalize the fluorescence values and calculate the IC₅₀.
Western Blotting for ANO1 Protein Levels
To investigate the effect of the inhibitors on ANO1 protein expression, Western blotting is the standard method.
-
Cell Lysis: After treatment with the inhibitors for a specified time (e.g., 72 hours), wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against ANO1. After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Conclusion and Recommendations
The choice between this compound and CaCCinh-A01 for cell proliferation studies depends on the specific research question.
-
For studies focused on the direct consequences of ANO1 channel inhibition , this compound is a more suitable tool due to its selective channel-blocking activity without the confounding factor of protein degradation.
-
For studies aiming to achieve a more potent and sustained inhibition of ANO1's pro-proliferative function , CaCCinh-A01 may be the preferred choice due to its dual mechanism of channel blockade and protein degradation. However, researchers must be mindful of its potential off-target effects and consider appropriate controls.
When comparing the anti-proliferative effects of different compounds, it is crucial to perform experiments in parallel using the same cell line, seeding density, treatment duration, and assay method to ensure a valid comparison. Furthermore, combining proliferation assays with mechanistic studies, such as Western blotting for ANO1 protein levels and analysis of downstream signaling pathways, will provide a more comprehensive understanding of the inhibitor's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. karger.com [karger.com]
- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gating and anion selectivity are reciprocally regulated in TMEM16A (ANO1) - PMC [pmc.ncbi.nlm.nih.gov]
Ani9: A Superior Alternative to Ano1-IN-2 for Selective Anoctamin-1 Inhibition
For researchers in pharmacology, oncology, and cell biology, the selective inhibition of Anoctamin-1 (ANO1), a calcium-activated chloride channel, is crucial for investigating its role in various physiological and pathological processes, including cancer progression, pain, and secretory diarrhea. While several ANO1 inhibitors have been developed, Ani9 emerges as a significantly more potent and selective alternative to compounds such as Ano1-IN-2, offering researchers a more precise tool for their investigations.
Ani9 demonstrates substantially higher potency in inhibiting ANO1 compared to this compound. Experimental data reveals that Ani9 has an IC50 of 77 nM for ANO1, making it a submicromolar inhibitor.[1][2] In contrast, this compound exhibits an IC50 of 1.75 µM for ANO1, indicating significantly lower potency.[3] This stark difference in potency suggests that Ani9 can be used at much lower concentrations to achieve effective ANO1 inhibition, thereby reducing the potential for off-target effects.
Furthermore, Ani9 displays remarkable selectivity for ANO1 over its close homolog, Anoctamin-2 (ANO2). Studies show that even at a concentration of 10 µM, Ani9 only inhibits ANO2 current by a mere 10 ± 1.6%.[1] This high degree of selectivity is a critical advantage for researchers aiming to dissect the specific functions of ANO1 without confounding effects from ANO2 inhibition. This compound, on the other hand, shows less selectivity, with an IC50 of 7.43 µM for ANO2, only about four-fold higher than its IC50 for ANO1.[3]
The superior potency and selectivity of Ani9 make it an invaluable pharmacological tool for studying the physiological roles of ANO1 and as a potential candidate for therapeutic development in diseases where ANO1 is implicated, such as various cancers, hypertension, and asthma.
Performance Comparison: Ani9 vs. Other ANO1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ani9 and other known ANO1 inhibitors, highlighting the superior potency of Ani9.
| Compound | ANO1 IC50 | ANO2 IC50 | Selectivity (ANO2/ANO1) | Reference |
| Ani9 | 77 nM | >10 µM | >130-fold | |
| This compound | 1.75 µM | 7.43 µM | ~4.2-fold | |
| T16Ainh-A01 | 1.39 µM | Potent Inhibition | Low | |
| MONNA | 1.95 µM | Potent Inhibition | Low |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare ANO1 inhibitors.
Cell-Based Fluorescence Assay for High-Throughput Screening
This assay is used for the initial identification of ANO1 inhibitors.
-
Cell Culture: Fischer rat thyroid (FRT) cells stably expressing human ANO1 and a genetically encoded iodide-sensing fluorescent protein (YFP-F46L/H148Q/I152L) are cultured in 96-well plates.
-
Compound Incubation: The cells are washed with a phosphate-buffered saline (PBS) solution. Test compounds, including the inhibitors, are then added to the wells and incubated for a specific period (e.g., 20 minutes).
-
ANO1 Activation and Fluorescence Measurement: A solution containing iodide and an agonist to increase intracellular calcium (e.g., ATP, which activates P2Y purinergic receptors) is added to the wells. The influx of iodide through activated ANO1 channels quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quenching is measured using a plate reader. A reduction in the quenching rate in the presence of a test compound indicates inhibition of ANO1 activity.
Apical Membrane Current Measurement (Ussing Chamber)
This electrophysiological technique provides a quantitative measure of inhibitor potency (IC50).
-
Cell Monolayer Preparation: FRT cells stably expressing ANO1 are grown on permeable filter supports to form a polarized epithelial monolayer.
-
Ussing Chamber Setup: The filter support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Inhibitor Application: The inhibitor at various concentrations is added to the apical side of the monolayer and incubated for a defined time (e.g., 20 minutes).
-
ANO1 Activation and Current Measurement: ANO1 is activated by adding an agonist like ATP (e.g., 100 µM) to the apical solution. The resulting transepithelial chloride current is measured under voltage-clamp conditions.
-
Data Analysis: The dose-dependent inhibition of the ANO1-mediated current is used to calculate the IC50 value of the inhibitor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of ANO1 and the general workflow for inhibitor screening and validation.
Caption: ANO1 Signaling Pathway and Point of Inhibition by Ani9.
Caption: Experimental Workflow for ANO1 Inhibitor Discovery.
References
A Head-to-Head Comparison of ANO1 Inhibitor Potency for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the potency of commonly used and recently discovered inhibitors of the Anoctamin-1 (ANO1) calcium-activated chloride channel. This document summarizes key experimental data, details the methodologies used for inhibitor assessment, and visualizes the experimental workflow and the complex signaling pathways involving ANO1.
Quantitative Comparison of ANO1 Inhibitor Potency
The potency of various small-molecule inhibitors targeting the ANO1 channel has been evaluated using multiple experimental approaches. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the IC50 values for several prominent ANO1 inhibitors, providing a clear comparison of their relative potencies. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 Value | Cell Line | Assay Method | Reference |
| Ani9 | 77 ± 1.1 nM | FRT-ANO1 | Apical membrane current | [1][2] |
| T16Ainh-A01 | 1.39 ± 0.59 µM | FRT-ANO1 | Apical membrane current | [1][2] |
| MONNA | 1.95 ± 1.16 µM | FRT-ANO1 | Apical membrane current | [1] |
| CaCCinh-A01 | 2.1 µM | Not Specified | Not Specified | |
| cis-Resveratrol | 10.6 µM | FRT-ANO1-YFP | YFP fluorescence quenching | |
| Schisandrathera D | 5.24 µM | FRT-ANO1-YFP | YFP fluorescence quenching | |
| trans-Resveratrol | 102 µM | FRT-ANO1-YFP | YFP fluorescence quenching |
Experimental Protocols for Assessing Inhibitor Potency
The determination of inhibitor potency is highly dependent on the experimental methodology. Below are detailed protocols for two common assays used to evaluate ANO1 inhibitors.
YFP-Based High-Throughput Screening Assay
This assay is a cell-based method that relies on a halide-sensitive Yellow Fluorescent Protein (YFP) to indirectly measure the activity of the ANO1 chloride channel.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP mutant (YFP-F46L/H148Q/I152L).
-
Principle: ANO1 is permeable to iodide ions (I⁻). When ANO1 is activated, I⁻ flows into the cell and quenches the fluorescence of the YFP. An effective inhibitor will block this I⁻ influx and prevent the quenching of YFP fluorescence.
-
Procedure:
-
FRT-ANO1-YFP cells are plated in 96-well or 384-well microplates.
-
The cells are pre-incubated with the test compounds (potential inhibitors) for a defined period (e.g., 10-20 minutes).
-
An iodide-containing solution with an ANO1 activator (e.g., ATP, which increases intracellular Ca²⁺) is added to the wells.
-
The YFP fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of fluorescence quenching is proportional to the ANO1 channel activity. The IC50 value is calculated from the dose-response curve of the inhibitor's effect on fluorescence quenching.
-
References
Unveiling the Selectivity of Ano1-IN-2: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the inhibitor Ano1-IN-2's specificity for the calcium-activated chloride channels (CaCCs) ANO1 (TMEM16A) and ANO2 (TMEM16B). Intended for researchers, scientists, and drug development professionals, this document compiles experimental data, outlines methodologies, and visualizes key pathways to offer a comprehensive understanding of this compound's performance against alternative inhibitors.
Executive Summary
This compound demonstrates preferential inhibition of the ANO1 channel over the closely related ANO2 channel. Experimental data reveals that this compound has an IC50 value of 1.75 µM for ANO1 and 7.43 µM for ANO2, indicating a more than four-fold selectivity for ANO1. This guide presents a comparative analysis of this compound with other known ANO1 inhibitors, providing researchers with the necessary data to make informed decisions for their specific experimental needs.
Comparative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other commonly used ANO1 inhibitors against both ANO1 and ANO2 channels. This quantitative data allows for a direct comparison of potency and selectivity.
| Inhibitor | ANO1 IC50 (µM) | ANO2 IC50 (µM) | Selectivity (ANO2 IC50 / ANO1 IC50) |
| This compound | 1.75[1] | 7.43[1] | ~4.25 |
| Ani9 | 0.077[2][3] | >10[2] | >130 |
| T16Ainh-A01 | ~1.0 | Potent Inhibition | Low |
| MONNA | 1.27 (human) | Potent Inhibition | Low |
| Tannic Acid | Inhibits both | Inhibits both | Non-selective |
Experimental Protocols
The determination of inhibitor specificity for ANO1 and ANO2 channels is typically achieved through two primary experimental approaches: fluorescence-based assays and electrophysiological recordings.
YFP-Based Halide Influx Assay (High-Throughput Screening)
This cell-based fluorescence assay is a common method for high-throughput screening of channel modulators.
-
Cell Line Preparation: Fischer Rat Thyroid (FRT) cells are co-transfected with the human ANO1 or ANO2 gene and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L). These cells are then seeded in 96-well or 384-well plates.
-
Assay Procedure:
-
The cells are washed with a buffer solution (e.g., PBS).
-
The inhibitor compound (e.g., this compound) at various concentrations is added to the wells and incubated for a specific period (e.g., 20 minutes).
-
A solution containing an ANO1/ANO2 activator (e.g., ATP, which increases intracellular Ca2+) and a halide to which YFP is sensitive (e.g., iodide) is added to the wells.
-
The influx of iodide through the activated ANO1/ANO2 channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is measured using a plate reader.
-
-
Data Analysis: The initial rate of iodide influx is calculated from the slope of the fluorescence decrease. These rates are then plotted against the inhibitor concentrations to determine the IC50 value using a dose-response curve.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This "gold standard" technique provides a direct measure of ion channel activity and is used for detailed characterization of inhibitors.
-
Cell Preparation: Human Embryonic Kidney 293 (HEK293T) cells are transfected with the gene for either human ANO1 or ANO2.
-
Recording Setup:
-
Bath Solution (extracellular): Contains a specific ionic composition, for example (in mM): 150 NMDG-Cl, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4).
-
Pipette Solution (intracellular): Contains a solution mimicking the intracellular environment, for example (in mM): 150 NMDG-Cl, 10 EGTA, 6.6 CaCl2, 1 MgCl2, 3 MgATP, and 5 HEPES (pH 7.2).
-
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the membrane of a single transfected cell.
-
The cell membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is held at a specific voltage (e.g., -60 mV), and voltage steps or ramps are applied to elicit channel currents.
-
The inhibitor is perfused into the bath solution, and the resulting change in the ANO1/ANO2 current is recorded.
-
-
Data Analysis: The inhibition of the channel current at different inhibitor concentrations is measured and used to construct a dose-response curve to calculate the IC50.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures and the signaling context of ANO1.
Discussion
The data presented demonstrates that this compound is a selective inhibitor of the ANO1 channel, with a clear preference over ANO2. While not as potent or selective as some other compounds like Ani9, its distinct chemical structure may offer different pharmacokinetic properties or off-target profiles, making it a valuable tool for specific research applications.
The involvement of ANO1 in significant signaling pathways, such as the EGFR pathway, highlights its potential as a therapeutic target in various diseases, including cancer. The inhibitory action of compounds like this compound on ANO1 can disrupt this positive feedback loop, leading to reduced cell proliferation and migration.
Conclusion
This compound is a moderately potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its approximately four-fold selectivity for ANO1 over ANO2 makes it a useful pharmacological tool for studying the specific roles of ANO1 in cellular physiology and disease. Researchers should consider the comparative data presented in this guide when selecting an appropriate inhibitor for their studies. The detailed experimental protocols provide a foundation for the in-house validation and application of these inhibitors.
References
- 1. Ani 9 | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]
- 2. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
- 3. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Ano1-IN-2 Studies
In the expanding field of ion channel research, Anoctamin-1 (ANO1), a calcium-activated chloride channel, has emerged as a significant therapeutic target in various diseases, including cancer, asthma, and hypertension.[1][2] Ano1-IN-2 is a selective inhibitor of the ANO1 channel, demonstrating potent effects on cancer cell proliferation and migration.[3] For researchers investigating the effects of this compound, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of their findings. This guide provides a comparative overview of this compound and alternative inhibitors, details essential control experiments, and offers standardized protocols for key assays.
Comparison of ANO1 Inhibitors
A variety of small-molecule inhibitors targeting the ANO1 channel are available to researchers. This compound is a selective blocker with a reported half-maximal inhibitory concentration (IC50) of 1.75 µM for ANO1 and 7.43 µM for the related channel ANO2.[3] This selectivity is a key consideration when interpreting experimental results. Below is a comparison of this compound with other commonly used ANO1 inhibitors.
| Inhibitor | IC50 for ANO1 | Selectivity Notes | Key Applications |
| This compound | 1.75 µM[3] | Selective for ANO1 over ANO2 (IC50 = 7.43 µM) | Anti-proliferative and anti-migration studies in glioblastoma |
| T16Ainh-A01 | ~1 µM, 1.1 µM, 1.8 µM | Potent inhibitor; may have effects on other cellular processes | Blocks proliferation of tumor cells in vitro |
| CaCCinh-A01 | 2.1 µM | Also inhibits general calcium-activated chloride channels (CaCC) with an IC50 of ~10 µM | Reduces cell viability and suppresses cell migration in various cancers |
| Ani9 | 77 nM (0.077 µM) | Highly potent and selective for ANO1 over ANO2 | Pharmacological tool for studying ANO1 function |
| Schisandrathera D | 5.24 µM | Shown to decrease ANO1 protein levels | Anticancer effects in prostate and oral cancers |
Essential Control Experiments
To validate the specific inhibitory effect of this compound on the ANO1 channel and its downstream cellular consequences, a series of positive and negative controls should be implemented.
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration to account for any effects of the solvent itself.
-
Cell Lines with Low/No ANO1 Expression: Utilizing cell lines that do not express or express very low levels of ANO1 is a crucial negative control. Any effect of this compound observed in these cells would suggest off-target effects.
-
Scrambled shRNA/siRNA Control: In studies involving genetic knockdown of ANO1, a non-targeting (scrambled) shRNA or siRNA should be used as a control to ensure that the observed effects are not due to the transfection or viral transduction process.
Positive Controls:
-
Alternative ANO1 Inhibitors: Using other well-characterized ANO1 inhibitors, such as T16Ainh-A01 or CaCCinh-A01, can help confirm that the observed phenotype is due to the inhibition of the ANO1 channel.
-
Cell Lines with High ANO1 Expression: Employing cell lines known to overexpress ANO1 provides a robust system to study the effects of its inhibition.
-
Genetic Knockdown of ANO1: Silencing the ANO1 gene using shRNA or siRNA should phenocopy the effects of pharmacological inhibition with this compound, providing strong evidence for on-target activity.
-
ANO1 Overexpression Rescue: In ANO1 knockdown or knockout cells, re-introducing ANO1 expression should rescue the phenotype, confirming the specificity of the initial knockdown.
Experimental Protocols
1. Cell Viability Assay (CCK-8 Method)
This assay measures cell proliferation and cytotoxicity. The Cell Counting Kit-8 (CCK-8) uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product, the amount of which is proportional to the number of living cells.
-
Materials: 96-well plates, cell culture medium, this compound, vehicle (e.g., DMSO), CCK-8 reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and control inhibitors in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Cell Migration Assay (Wound Healing/Scratch Assay)
This method assesses collective cell migration in vitro.
-
Materials: 6-well or 12-well plates, p200 or p1000 pipette tip, cell culture medium with reduced serum (to minimize proliferation), this compound, vehicle.
-
Procedure:
-
Seed cells in a plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash with medium to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or controls.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.
-
Quantify the area of the wound at each time point using imaging software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial area.
-
Visualizing ANO1's Role and Experimental Design
ANO1 Signaling Pathways in Cancer
ANO1 is implicated in several pro-tumorigenic signaling pathways. Its activation can lead to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream pathways like MAPK/ERK and PI3K/AKT, promoting cell proliferation, survival, and migration.
ANO1 signaling cascade in cancer.
Workflow for Validating this compound Activity
A logical workflow is essential for systematically validating the on-target effects of this compound. This involves progressing from initial in vitro characterization to more complex cellular assays, incorporating the necessary controls at each stage.
Workflow for validating this compound on-target activity.
References
A Comparative Guide to the Reproducibility of Ano1-IN-2 Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental results of Ano1-IN-2 with other commercially available Ano1 inhibitors. The information is compiled from published literature to aid researchers in evaluating the reproducibility and selecting the most suitable compounds for their studies.
Executive Summary
Anoctamin-1 (Ano1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a crucial role in various physiological processes and is implicated in several pathologies, including cancer.[1][2] this compound is a small molecule inhibitor of Ano1 that has been shown to suppress the proliferation of glioblastoma cells.[3] This guide compares the reported efficacy of this compound with other well-established Ano1 inhibitors, provides an overview of common experimental protocols for assessing inhibitor activity, and visualizes the key signaling pathways influenced by Ano1. While direct comparative studies on the reproducibility of this compound are limited, this guide consolidates available data to provide a framework for experimental design and interpretation.
Quantitative Comparison of Ano1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used Ano1 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions, cell lines, and assay methods.
| Inhibitor | IC50 (µM) | Cell Line / Assay System | Reference |
| This compound | 1.75 | Not specified | [3] |
| T16Ainh-A01 | 1.39 ± 0.59 | FRT-Ano1 cells (Apical membrane current) | [4] |
| CaCCinh-A01 | 2.1 | TMEM16A | |
| MONNA | 1.95 ± 1.16 | FRT-Ano1 cells (Apical membrane current) | |
| MONNA | 1.27 | hANO1 (Whole-cell patch-clamp) | |
| Ani9 | 0.077 ± 0.0011 | FRT-Ano1 cells (Apical membrane current) |
Note: The IC50 value for this compound is provided without detailed experimental context in the available literature, which makes direct comparison challenging. The other inhibitors have been characterized in more detail in comparative studies. Ani9, in particular, demonstrates significantly higher potency in the nanomolar range.
Key Signaling Pathways Involving Ano1
Ano1 is known to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and migration. Understanding these pathways is essential for interpreting the effects of Ano1 inhibitors.
References
- 1. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]
- 4. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Ano1-IN-2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Ano1-IN-2, a selective Anoctamin-1 (ANO1) channel blocker. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental health and safety protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The guidance provided here is based on general best practices for handling potentially hazardous research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and regulations.
I. Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.
II. Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| IC₅₀ (ANO1) | 1.75 µM | |
| IC₅₀ (ANO2) | 7.43 µM |
III. Experimental Protocols
General Handling and Solution Preparation:
This compound is often used in cell-based assays to study its effect on cell proliferation and migration. The following is a general protocol for preparing a stock solution.
-
Pre-weighing: Before opening the vial, centrifuge it briefly to ensure the compound is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Solubilization: Based on the manufacturer's instructions or relevant literature, dissolve the compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: When needed, dilute the stock solution to the final desired concentration in the appropriate cell culture medium or buffer.
IV. Disposal Protocol
The primary method for disposing of this compound and its contaminated materials is through your institution's hazardous waste management program.
Step 1: Waste Identification and Segregation
-
Collect all waste containing this compound, including unused compound, stock solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), separately from other waste streams.
Step 2: Waste Containment
-
Solid Waste: Place contaminated solid waste (e.g., gloves, paper towels, pipette tips) into a designated, leak-proof hazardous waste container lined with a biohazard bag.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container. Do not overfill the container.
-
Sharps: Dispose of any contaminated sharps (e.g., needles, serological pipettes) in a designated, puncture-resistant sharps container.
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents, including "this compound" and any solvents used. Include the Principal Investigator's name, lab location, and date.
Step 4: Storage
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials until they are collected.
Step 5: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash. Chemical treatment or neutralization in the lab is not recommended without a specific, validated protocol.
V. Visualizations
ANO1 Signaling Pathway
Caption: Activation of the ANO1 channel by increased intracellular calcium, leading to chloride efflux, and its inhibition by this compound.
This compound Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Ano1-IN-2
This document provides crucial safety, handling, and disposal protocols for Ano1-IN-2, a selective inhibitor of the ANO1 (TMEM16A) calcium-activated chloride channel. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and experimental integrity.
Chemical Identifier and Properties
| Property | Value | Source |
| IUPAC Name | Not publicly available. | N/A |
| Molecular Formula | Not publicly available. | N/A |
| Molecular Weight | Not publicly available. | N/A |
| Physical State | Solid (powder). | General observation for similar compounds. |
| Solubility | Soluble in DMSO. | [1] |
| IC₅₀ | 1.75 µM for ANO1, 7.43 µM for ANO2. | [1] |
Immediate Safety and Personal Protective Equipment (PPE)
Required Personal Protective Equipment
| PPE Category | Item | Standard | Rationale |
| Hand Protection | Nitrile gloves. | ASTM D6319 | Prevents skin contact. Double-gloving is recommended when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or goggles. | ANSI Z87.1 | Protects eyes from splashes and airborne particles. |
| Body Protection | Fully buttoned laboratory coat. | N/A | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher. | NIOSH-approved | Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe shoes. | N/A | Protects feet from spills. |
Emergency First Aid Procedures
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace within a certified chemical fume hood, especially when working with the solid form.
-
Weighing: To handle the solid compound, use a chemical fume hood to prevent inhalation of the powder. Use appropriate weighing paper or a container.
-
Solution Preparation: Prepare stock solutions by dissolving the solid this compound in a suitable solvent, such as DMSO. Add the solvent slowly to the solid to avoid splashing. Cap the vial tightly after preparation.
-
Use in Experiments: When diluting the stock solution to working concentrations, perform the dilutions in a fume hood or on a benchtop with appropriate PPE.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste. Wash hands thoroughly.
Storage Plan
-
Solid Form: Store the solid compound in a tightly sealed vial at -20°C.
-
Stock Solutions: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. Stock solutions are generally stable for up to one month at this temperature.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, pipette tips, and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and experimental media containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Procedure Workflow
Experimental Protocols
This compound is known to suppress the proliferation of cancer cells.[1] The following is a detailed protocol for a cell proliferation assay using a common method.
Cell Proliferation Assay (EdU Incorporation)
This protocol outlines the steps to measure cell proliferation by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.
Materials:
-
Cancer cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
EdU incorporation solution (e.g., 10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the highest concentration used). Incubate for the desired treatment period (e.g., 24-48 hours).
-
EdU Labeling: Add EdU solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C to allow for incorporation into replicating DNA.
-
Fixation: Carefully remove the medium and wash the cells once with PBS. Add the fixative solution to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Remove the fixative and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
EdU Detection: Remove the permeabilization buffer and wash the cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Remove the reaction cocktail and wash the cells twice with PBS. Add the nuclear counterstain solution and incubate for 15-30 minutes.
-
Imaging and Analysis: Wash the cells twice with PBS. Image the plate using a high-content imaging system or a fluorescence microscope. Quantify the number of EdU-positive cells (proliferating) and the total number of cells (nuclear stain) in each well. Calculate the percentage of proliferating cells for each treatment condition.
Signaling Pathways and Mechanisms of Action
Ano1 is a calcium-activated chloride channel that, when overexpressed in cancer, promotes cell proliferation, migration, and invasion through the activation of several key oncogenic signaling pathways.[2][3] this compound, as an inhibitor, is expected to counteract these effects.
Ano1-Mediated Oncogenic Signaling
The following diagram illustrates the major signaling pathways activated by Ano1 in cancer cells. Inhibition of Ano1 with this compound would block these downstream effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
